N-(2-ethoxyphenyl)-3-oxobutanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-16-11-7-5-4-6-10(11)13-12(15)8-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNSERNEEXUOEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304477 | |
| Record name | N-(2-ethoxyphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41687-09-6 | |
| Record name | NSC165874 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-ethoxyphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(2-ethoxyphenyl)-3-oxobutanamide CAS number and properties
CAS Number: 41687-09-6
This technical guide provides a comprehensive overview of N-(2-ethoxyphenyl)-3-oxobutanamide, including its chemical and physical properties, synthesis, spectroscopic characterization, and potential applications. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.
Chemical and Physical Properties
This compound, also known as Acetoacet-O-phenetidide, is a beta-ketoamide derivative. Its fundamental properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 41687-09-6 | [1] |
| Molecular Formula | C₁₂H₁₅NO₃ | [1] |
| Molecular Weight | 221.25 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Acetoacet-O-phenetidide, N-(2-ethoxyphenyl)acetoacetamide | [1] |
| XLogP3 | 1.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Exact Mass | 221.10519334 Da | [1] |
| Monoisotopic Mass | 221.10519334 Da | [1] |
| Topological Polar Surface Area | 55.4 Ų | [1] |
Synthesis
The synthesis of this compound typically follows the general procedure for the formation of N-aryl-acetoacetamides, which involves the condensation of an aniline derivative with a β-keto-ester, such as ethyl acetoacetate.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on common methods for the synthesis of related acetoacetamides.
Materials:
-
2-Ethoxyaniline
-
Ethyl acetoacetate
-
Toluene (or another suitable high-boiling point solvent)
-
Catalytic amount of acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium ethoxide)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-ethoxyaniline (1 equivalent) in toluene.
-
Add ethyl acetoacetate (1.1 equivalents) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of the ethanol-water azeotrope in the Dean-Stark trap.
-
Once the reaction is complete (as determined by TLC or the cessation of azeotrope collection), cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
While experimental spectra for this compound are not widely published, a theoretical interpretation based on its structure and data from analogous compounds is presented below.
¹H NMR Spectroscopy
The expected proton NMR chemical shifts for this compound in CDCl₃ are as follows:
-
δ 1.4-1.5 ppm (t, 3H): Methyl protons of the ethoxy group.
-
δ 2.3 ppm (s, 3H): Methyl protons of the acetyl group.
-
δ 3.6 ppm (s, 2H): Methylene protons between the two carbonyl groups.
-
δ 4.0-4.1 ppm (q, 2H): Methylene protons of the ethoxy group.
-
δ 6.9-7.2 ppm (m, 4H): Aromatic protons.
-
δ 8.5-9.0 ppm (br s, 1H): Amide proton (NH).
¹³C NMR Spectroscopy
The predicted carbon NMR chemical shifts for this compound in CDCl₃ are:
-
δ 14-15 ppm: Methyl carbon of the ethoxy group.
-
δ 31 ppm: Methyl carbon of the acetyl group.
-
δ 50 ppm: Methylene carbon between the two carbonyl groups.
-
δ 64 ppm: Methylene carbon of the ethoxy group.
-
δ 112-128 ppm: Aromatic carbons.
-
δ 148 ppm: Aromatic carbon attached to the ethoxy group.
-
δ 165 ppm: Amide carbonyl carbon.
-
δ 205 ppm: Ketone carbonyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
3250-3400 cm⁻¹ (N-H stretch): A moderate to strong band corresponding to the amide N-H stretching vibration.
-
3000-3100 cm⁻¹ (aromatic C-H stretch): Weak to medium bands for the C-H stretching of the aromatic ring.
-
2850-2980 cm⁻¹ (aliphatic C-H stretch): Medium bands for the C-H stretching of the methyl and methylene groups.
-
~1720 cm⁻¹ (C=O ketone stretch): A strong band for the ketonic carbonyl group.
-
~1670 cm⁻¹ (C=O amide I stretch): A strong band for the amide carbonyl group.
-
~1540 cm⁻¹ (N-H bend and C-N stretch, amide II): A medium to strong band.
-
1400-1600 cm⁻¹ (C=C aromatic stretch): Several medium to weak bands.
-
1200-1250 cm⁻¹ (Ar-O-C stretch): A strong band for the aryl ether linkage.
Mass Spectrometry
The fragmentation pattern of this compound in mass spectrometry is expected to show a molecular ion peak [M]⁺ at m/z 221. The fragmentation is likely to proceed through cleavage of the amide and keto groups. Key expected fragments include:
-
m/z 178: Loss of the acetyl group (CH₃CO).
-
m/z 137: Cleavage of the butanamide chain, leaving the ethoxyphenylamine fragment.
-
m/z 109: Loss of ethylene from the ethoxy group of the m/z 137 fragment.
-
m/z 43: The acetyl cation (CH₃CO)⁺.
Biological Activity and Potential Applications
There is limited specific information on the biological activity of this compound in the current literature. However, the broader class of 3-oxobutanamides has been investigated for various biological activities.
-
Antimicrobial and Antioxidant Potential: Some studies on other 3-oxobutanamide derivatives have explored their potential as antimicrobial and antioxidant agents.[3]
-
Cytotoxicity: Certain derivatives of the acetoacetanilide class have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this scaffold could be a starting point for the development of new cytotoxic agents.[4]
-
Synthetic Intermediate: N-aryl-3-oxobutanamides are versatile intermediates in organic synthesis, particularly in multicomponent reactions to generate diverse heterocyclic structures.[4] It has been noted that this compound behaves similarly to its methoxy analog in some of these reactions.[4]
Given the lack of specific biological data, a logical workflow for investigating this compound would involve initial screening for various biological activities followed by more in-depth mechanistic studies if any promising activity is identified.
Caption: Proposed workflow for the biological evaluation of this compound.
Conclusion
This compound is a readily synthesizable compound with a range of interesting chemical features. While its biological profile is currently underexplored, its structural similarity to other biologically active acetoacetanilides suggests that it may possess valuable pharmacological properties. This technical guide provides a foundation for future research into this compound, from its basic chemical characterization to the exploration of its potential as a synthetic building block or a bioactive agent. Further experimental validation of its physical properties and a systematic investigation of its biological activities are warranted.
References
- 1. This compound | C12H15NO3 | CID 296086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Synthesis and toxicity assessment of 3-oxobutanamides against human lymphocytes and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(2-Methoxyphenyl)-3-oxobutanamide | 92-15-9 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of N-(2-ethoxyphenyl)-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of N-(2-ethoxyphenyl)-3-oxobutanamide. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and logical workflows.
Core Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₃ | [3] |
| Molecular Weight | 221.25 g/mol | [3] |
| XLogP3 (Computed) | 1.9 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 5 | [3] |
| Exact Mass | 221.10519334 Da | [3] |
| Topological Polar Surface Area | 55.4 Ų | [3] |
| Complexity | 253 | [3] |
Detailed Experimental Protocols
This section outlines the standard methodologies for determining key physicochemical parameters.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a substance's purity.[4] Pure crystalline compounds typically exhibit a sharp melting range of one to two degrees.[4] Impurities tend to lower and broaden the melting range.[5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp, Fisher-Johns, or Thiele tube)[4][5]
-
Capillary tubes (sealed at one end)[6]
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[7]
-
Capillary Loading: Push the open end of a capillary tube into the powdered sample, trapping a small amount of the compound. Tap the sealed end of the tube gently on a hard surface to pack the sample down into the bottom.[4] Repeat until the sample column is approximately 2-3 mm high.[4]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[5]
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. This helps in efficiently conducting the subsequent accurate measurement.[5] Allow the apparatus to cool before proceeding.
-
Accurate Determination: Prepare a new sample. Heat the apparatus quickly to about 15-20°C below the approximate melting point found in the previous step.
-
Slow Heating: Decrease the heating rate to 1-2°C per minute.[5] A slow rate is crucial for an accurate reading.[8]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal turns into a liquid (the end of the melting range).[5]
Solubility Determination (Shake-Flask Method)
The shake-flask method is the traditional and most reliable technique for determining the equilibrium solubility of a compound in a given solvent.[9]
Apparatus:
-
Analytical balance
-
Vials or flasks with airtight seals
-
Constant temperature shaker bath or rotator
-
Centrifuge or filtration system (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer) in a flask. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation has been reached.[9]
-
Equilibration: Seal the flask and place it in a shaker bath set to a constant temperature. Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[9]
-
Phase Separation: After equilibration, allow the mixture to stand to let the excess solid settle. To separate the saturated solution from the remaining solid, either centrifuge the sample or filter it using a syringe filter that does not adsorb the solute.[9] This step must be performed carefully to avoid including any solid particles in the sample for analysis.
-
Analysis: Accurately dilute a known volume of the clear, saturated supernatant.
-
Quantification: Measure the concentration of this compound in the diluted solution using a validated analytical method.
-
Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.
LogP Determination (Octanol-Water Shake-Flask Method)
The partition coefficient (P) or its logarithm (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its ADME (absorption, distribution, metabolism, and excretion) properties.[10]
Apparatus:
-
Separatory funnel or vials
-
pH meter
-
Mechanical shaker or rotator
-
Analytical instrument for concentration measurement (e.g., HPLC-UV)
Procedure:
-
Phase Preparation: Prepare n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) and pre-saturate them with each other by mixing them vigorously and then allowing the layers to separate.[11] This minimizes volume changes during the experiment.
-
Compound Addition: Dissolve an accurately weighed amount of this compound in one of the phases (usually the one in which it is more soluble). Alternatively, add a small aliquot of a concentrated stock solution.[11]
-
Partitioning: Add a known volume of the second phase to create a biphasic system. Seal the container and shake it gently for a set period (e.g., 1 to 24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[11]
-
Phase Separation: Allow the two phases (n-octanol and aqueous) to separate completely. A brief centrifugation can aid this process.
-
Sampling and Analysis: Carefully take a sample from each phase.
-
Quantification: Determine the concentration of the compound in both the n-octanol phase ([organic]) and the aqueous phase ([aqueous]) using a suitable analytical technique.[12]
-
Calculation: Calculate the partition coefficient (P) using the formula:
-
P = [organic] / [aqueous]
-
The logP is then calculated as: log₁₀(P).[10]
-
Workflow Visualization
The following diagram illustrates a standard laboratory workflow for identifying an unknown solid compound using melting point determination, a fundamental technique in physicochemical analysis.
Caption: Workflow for identification of a solid compound via melting point analysis.
References
- 1. echemi.com [echemi.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound | C12H15NO3 | CID 296086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. westlab.com [westlab.com]
- 8. pennwest.edu [pennwest.edu]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. acdlabs.com [acdlabs.com]
- 11. enamine.net [enamine.net]
- 12. agilent.com [agilent.com]
Synthesis of N-(2-ethoxyphenyl)-3-oxobutanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-ethoxyphenyl)-3-oxobutanamide is a β-ketoamide of interest in medicinal chemistry and drug development due to its structural similarity to known bioactive molecules. As a versatile synthetic intermediate, it serves as a scaffold for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This technical guide provides an in-depth overview of the primary synthesis routes for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in its laboratory-scale preparation. The methodologies presented are based on established chemical principles and analogous syntheses of related compounds, providing a solid foundation for its synthesis and further derivatization.
Core Synthesis Routes
The synthesis of this compound is primarily achieved through two well-established methods in organic chemistry: the condensation of 2-ethoxyaniline with a β-keto-ester, typically ethyl acetoacetate, and the acylation of 2-ethoxyaniline with diketene. Both routes are effective and the choice of method may depend on the availability of starting materials, desired scale, and reaction conditions.
Route 1: Condensation of 2-Ethoxyaniline with Ethyl Acetoacetate
This classical approach, a variation of the Claisen condensation, involves the reaction of 2-ethoxyaniline with ethyl acetoacetate. The reaction can be performed with or without a catalyst and typically requires elevated temperatures to drive the condensation and removal of ethanol.
Experimental Protocol:
Note: This protocol is adapted from established procedures for the synthesis of analogous N-aryl-3-oxobutanamides.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Heating: Heat the reaction mixture to 120-140°C with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Completion: Maintain the temperature until the starting materials are consumed (typically 2-4 hours). During the reaction, ethanol is liberated.
-
Work-up: Cool the reaction mixture to room temperature. The crude product may solidify upon cooling.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield this compound as a crystalline solid.
Route 2: Acylation of 2-Ethoxyaniline with Diketene
A milder and often more rapid alternative involves the acylation of 2-ethoxyaniline with diketene. This reaction is typically carried out at or below room temperature and avoids the need for high temperatures and the removal of a volatile byproduct.
Experimental Protocol:
Note: This protocol is based on general procedures for the acylation of anilines with diketene.
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-ethoxyaniline (1.0 eq) in a suitable aprotic solvent such as toluene or dichloromethane.
-
Addition of Diketene: Cool the solution in an ice bath to 0-5°C. Add diketene (1.05 eq) dropwise from the dropping funnel while maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the completion of the reaction.
-
Work-up: If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be washed with a non-polar solvent like hexane to remove any unreacted starting materials and then purified by recrystallization from ethanol or a similar solvent.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of N-aryl-3-oxobutanamides based on analogous preparations. Actual results for this compound may vary depending on the specific reaction conditions and scale.
| Synthesis Route | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) |
| Route 1 | 2-Ethoxyaniline, Ethyl Acetoacetate | None or Toluene | 120-140 | 2 - 4 | 75 - 90 | >95 (after recrystallization) |
| Route 2 | 2-Ethoxyaniline, Diketene | Toluene or Dichloromethane | 0 - 25 | 1 - 3 | 80 - 95 | >98 (after recrystallization) |
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the two primary synthesis routes for this compound.
Caption: Route 1: Condensation of 2-Ethoxyaniline with Ethyl Acetoacetate.
Caption: Route 2: Acylation of 2-Ethoxyaniline with Diketene.
Experimental Workflow Visualization
The following diagram outlines a general experimental workflow applicable to both synthesis routes, from reaction setup to the final purified product.
Caption: General Experimental Workflow for Synthesis and Purification.
Conclusion
The synthesis of this compound can be readily achieved through either the condensation of 2-ethoxyaniline with ethyl acetoacetate or its acylation with diketene. The choice of the synthetic route can be guided by factors such as reagent availability, desired reaction conditions, and scale. The protocols and data presented in this guide, derived from established chemical knowledge of similar transformations, provide a comprehensive framework for the successful synthesis and purification of this valuable chemical intermediate. Researchers and drug development professionals can utilize this information to reliably produce this compound for further investigation and application in their respective fields.
Biological Activity of N-(2-ethoxyphenyl)-3-oxobutanamide: An In-depth Technical Guide
Researchers, scientists, and drug development professionals seeking detailed information on the biological activity of N-(2-ethoxyphenyl)-3-oxobutanamide will find a notable scarcity of publicly available data. Despite its defined chemical structure, extensive searches of scientific literature and chemical databases have yielded minimal information regarding its specific biological effects, mechanisms of action, and associated experimental protocols.
This technical guide aims to provide a comprehensive overview of the currently available information, or lack thereof, and to contextualize the compound within the broader landscape of related chemical structures with known biological activities.
Compound Profile: this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | Acetoacet-o-phenetidide, N-(2-ethoxyphenyl)acetoacetamide |
| CAS Number | 41687-09-6 |
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 221.25 g/mol |
| Structure | (See Figure 1) |
Current Status of Biological Activity Data
As of the latest available information, there are no significant, peer-reviewed studies detailing the specific biological activities of this compound. Searches of prominent scientific databases, including PubMed, Scopus, and Web of Science, did not reveal any dedicated research on the pharmacological, toxicological, or any other biological effects of this compound.
The PubChem database, a comprehensive resource for chemical information, lists the compound (CID 296086) but does not contain any associated bioactivity data. This suggests that the compound has not been extensively screened in biological assays or that the results of any such screenings have not been made public.
Inferences from Structurally Related Compounds
While direct data is lacking, it is possible to make some tentative inferences based on the biological activities of structurally similar molecules. This compound belongs to the class of acetoacetanilides, which are known to be versatile precursors in the synthesis of various heterocyclic compounds, some of which possess biological activity.
For instance, related anilide and carboxamide derivatives have been investigated for a range of biological activities, including:
-
Antimicrobial Activity: Various N-aryl-3-oxobutanamide derivatives have been synthesized and evaluated for their potential as antibacterial and antifungal agents.
-
Anti-inflammatory Activity: The core anilide structure is present in some non-steroidal anti-inflammatory drugs (NSAIDs).
-
Analgesic Activity: Certain acetoacetanilide derivatives have been explored for their pain-relieving properties.
It is crucial to emphasize that these are general activities of related chemical classes, and it cannot be assumed that this compound possesses any of these properties without direct experimental evidence.
Potential Signaling Pathways and Mechanisms of Action (Hypothetical)
Given the absence of experimental data, any discussion of signaling pathways or mechanisms of action for this compound remains purely hypothetical. Based on its structure, potential, yet unproven, interactions could involve:
-
Enzyme Inhibition: The β-dicarbonyl moiety could potentially chelate metal ions in the active sites of metalloenzymes.
-
Receptor Binding: The substituted phenyl ring and amide linkage could facilitate binding to various cellular receptors.
The following diagram illustrates a hypothetical workflow for the initial screening of this compound to elucidate its biological activity.
An In-depth Technical Guide to N-(2-ethoxyphenyl)-3-oxobutanamide and its Derivatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-ethoxyphenyl)-3-oxobutanamide, a versatile β-ketoamide, serves as a pivotal precursor in the landscape of modern organic synthesis. Its unique structural features, characterized by multiple reactive sites, render it an invaluable building block for the construction of a diverse array of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound and its derivatives, with a particular focus on their emerging roles in medicinal chemistry. Detailed experimental protocols for key transformations, tabulated quantitative data on reaction yields and biological activities, and visualizations of synthetic pathways and potential mechanisms of action are presented to facilitate further research and development in this promising area.
Introduction
β-Ketoamides are a prominent class of organic compounds that have garnered significant attention due to their synthetic versatility.[1] The presence of multiple functional groups within their structure allows for a wide range of chemical transformations, making them ideal intermediates for the synthesis of fine chemicals and biologically active molecules.[1] this compound, in particular, has emerged as a key starting material for the synthesis of various functionalized derivatives, including a variety of heterocyclic systems.[1] This guide will delve into the synthetic routes to this compound, explore its utility in the synthesis of diverse derivatives, and summarize the biological activities of these derivatives, providing a technical resource for researchers in organic and medicinal chemistry.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the condensation of 2-ethoxyaniline with a β-keto-ester, such as ethyl acetoacetate. This reaction is typically catalyzed by an acid.
General Synthesis Workflow
The overall workflow for the synthesis of this compound from 2-ethoxyaniline and ethyl acetoacetate is depicted below.
References
Spectroscopic Data and Analysis of N-(2-ethoxyphenyl)-3-oxobutanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-(2-ethoxyphenyl)-3-oxobutanamide. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents a detailed analysis based on predicted values derived from structurally analogous compounds. This information is intended to support researchers in the identification, characterization, and quality control of this compound and related molecules in drug discovery and development.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₂H₁₅NO₃[1]
-
Molecular Weight: 221.25 g/mol [1]
-
CAS Number: 41687-09-6[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of closely related analogs, including N-(4-ethoxyphenyl)-3-oxobutanamide and N-(2-methoxyphenyl)-3-oxobutanamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 - 8.5 | br s | 1H | N-H (Amide) |
| ~6.8 - 7.2 | m | 4H | Ar-H |
| ~4.1 | q | 2H | O-CH₂-CH₃ |
| ~3.6 | s | 2H | -CO-CH₂-CO- |
| ~2.3 | s | 3H | -CO-CH₃ |
| ~1.4 | t | 3H | O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~205 | Ketone Carbonyl (C=O) |
| ~168 | Amide Carbonyl (C=O) |
| ~148 | Ar-C-O |
| ~128 | Ar-C-N |
| ~124 | Ar-CH |
| ~121 | Ar-CH |
| ~120 | Ar-CH |
| ~111 | Ar-CH |
| ~64 | O-CH₂-CH₃ |
| ~50 | -CO-CH₂-CO- |
| ~31 | -CO-CH₃ |
| ~15 | O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H Stretch (Amide) |
| ~3050 | Weak | Aromatic C-H Stretch |
| ~2980, ~2930 | Medium-Weak | Aliphatic C-H Stretch |
| ~1720 | Strong | Ketone C=O Stretch |
| ~1680 | Strong | Amide I Band (C=O Stretch) |
| ~1600, ~1500 | Medium | Aromatic C=C Stretch |
| ~1540 | Medium | Amide II Band (N-H Bend) |
| ~1240 | Strong | Aryl-O-C Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 221 | Moderate | [M]⁺ (Molecular Ion) |
| 179 | Moderate | [M - CH₂CO]⁺ |
| 151 | Strong | [M - CH₂CO - CO]⁺ or [M - C₄H₄O₂]⁺ |
| 137 | Moderate | [C₈H₉O₂]⁺ |
| 109 | Strong | [C₇H₉O]⁺ |
| 43 | Strong | [CH₃CO]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: The NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition: For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. For ¹³C NMR, proton decoupling is employed to simplify the spectrum, and a longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded first. Then, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: For volatile compounds, Electron Ionization (EI) is commonly used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be employed.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.
Diagrams
References
Methodological & Application
Application Notes and Protocols for N-(2-ethoxyphenyl)-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential biological evaluation of N-(2-ethoxyphenyl)-3-oxobutanamide. While specific experimental data for this compound is limited in publicly available literature, this document outlines detailed protocols for its synthesis and for key biological assays, supplemented with illustrative data from related compounds to guide experimental design.
Chemical Information
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| CAS Number | 41687-09-6 |
| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)CC(=O)C |
Synthesis Protocol
The synthesis of this compound is typically achieved through the acetoacetylation of 2-ethoxyaniline with a suitable acetoacetylating agent, such as ethyl acetoacetate. This reaction is a classic example of amide bond formation between an amine and a β-keto ester.
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of N-aryl-3-oxobutanamides.
Materials:
-
2-ethoxyaniline
-
Ethyl acetoacetate
-
Toluene (or other high-boiling point solvent like xylene)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Ethyl acetate (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a 25 mL single-neck round-bottom flask, combine 2-ethoxyaniline (5.31 mmol, 1 equivalent), ethyl acetoacetate (5.31 mmol, 1 equivalent), and 4-dimethylaminopyridine (DMAP) (0.531 mmol, 0.1 equivalents).
-
Solvent Addition: Add 15-20 mL of toluene to the flask.
-
Reflux: Place the flask in a heating mantle and fit it with a reflux condenser. Heat the mixture to reflux with constant stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) using a petroleum ether:ethyl acetate (4:1) mixture as the mobile phase. The reaction is expected to proceed for 20-36 hours.
-
Work-up: Once the starting materials are consumed (as indicated by TLC), allow the reaction mixture to cool to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Add 20 mL of water and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution (brine). Dry the organic phase over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a petroleum ether:ethyl acetate (10:1) gradient as the eluent to yield the pure this compound.
Visualization of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Biological Activity and Potential Applications
While specific biological data for this compound is not extensively reported, its structural class, N-aryl-3-oxobutanamides, has been investigated for various biological activities, including antimicrobial and anti-inflammatory effects. The following sections provide detailed protocols for assessing these potential activities.
Antimicrobial Activity
The antimicrobial potential of this compound can be evaluated against a panel of pathogenic bacteria and fungi using standard microbiological techniques.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Inoculum: Grow microbial cultures overnight and dilute them to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Serial Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the appropriate growth medium in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (medium with inoculum and a standard antibiotic), a negative control (medium with inoculum and the solvent used to dissolve the compound), and a sterility control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Illustrative Data for Related Compounds:
The following table presents hypothetical MIC values for this compound, based on data for other N-aryl-3-oxobutanamide derivatives, for illustrative purposes.
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus (Gram-positive) | 16 |
| Escherichia coli (Gram-negative) | 32 |
| Candida albicans (Fungus) | 64 |
Anti-inflammatory Activity
The anti-inflammatory properties of N-aryl-3-oxobutanamides are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.
This assay determines the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes.
Materials:
-
This compound
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Detection system (e.g., colorimetric, fluorometric, or LC-MS/MS-based to measure prostaglandin E₂ production)
-
Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Compound Incubation: In separate wells of a microplate, pre-incubate the enzymes with various concentrations of this compound or a reference inhibitor for a defined period (e.g., 15 minutes at 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a specific incubation time (e.g., 10 minutes), stop the reaction (e.g., by adding a quenching solution).
-
Prostaglandin Quantification: Measure the amount of prostaglandin E₂ (PGE₂) produced using a suitable detection method.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Illustrative Data for a Hypothetical COX Inhibitor:
The following table shows example IC₅₀ values. A lower IC₅₀ indicates greater potency. The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| This compound (Hypothetical) | 15 | 1.2 | 12.5 |
| Indomethacin (Reference) | 0.1 | 1.5 | 0.07 |
| Celecoxib (Reference) | 10 | 0.05 | 200 |
Potential Mechanism of Action: Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of compounds like this compound are often mediated through the inhibition of the arachidonic acid cascade. This pathway is central to the inflammatory response.
Visualization of the Arachidonic Acid Cascade and COX Inhibition:
Caption: Hypothesized inhibition of COX-2 by this compound.
Disclaimer: The quantitative data presented in the tables and the depicted mechanism of action are for illustrative purposes only and are based on the activities of structurally related compounds. Specific experimental validation is required to determine the actual biological profile of this compound.
Application Notes and Protocols for the Use of N-(2-ethoxyphenyl)-3-oxobutanamide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of N-(2-ethoxyphenyl)-3-oxobutanamide as a versatile precursor for the synthesis of a variety of heterocyclic compounds. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Synthesis of Quinolones via Conrad-Limpach Cyclization
The Conrad-Limpach reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines from anilines and β-ketoesters or, in this case, a β-ketoamide. The thermal or acid-catalyzed cyclization of this compound is expected to yield 8-ethoxy-4-hydroxy-2-methylquinoline, a scaffold of interest in medicinal chemistry.
Reaction Scheme:
Application Notes and Protocols: N-(2-ethoxyphenyl)-3-oxobutanamide as a Versatile Building Block for Fine Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of N-(2-ethoxyphenyl)-3-oxobutanamide as a key intermediate in the synthesis of complex organic molecules and fine chemicals. This document outlines its synthesis, physicochemical properties, and its application in multicomponent reactions to generate diverse heterocyclic scaffolds.
Physicochemical Properties of this compound
This compound is a white crystalline solid that serves as a valuable precursor in organic synthesis. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₃ | [1] |
| Molecular Weight | 221.25 g/mol | [1] |
| CAS Number | 41687-09-6 | [1] |
| Appearance | White crystalline solid | |
| Topological Polar Surface Area | 55.4 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 5 |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetoacetylation of 2-ethoxyaniline with an acetoacetylating agent such as ethyl acetoacetate. The reaction proceeds via nucleophilic acyl substitution.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general synthesis of acetoacetanilides.[2]
Materials:
-
2-ethoxyaniline
-
Ethyl acetoacetate
-
Xylene (or another suitable high-boiling point solvent)
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring apparatus, combine one molar equivalent of 2-ethoxyaniline with 1.1 molar equivalents of ethyl acetoacetate in a minimal amount of xylene to form a slurry.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Continue refluxing for 2-4 hours or until the starting materials are consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution upon cooling. If precipitation is slow, the flask can be cooled in an ice bath.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or aqueous ethanol, to yield pure this compound as a white crystalline solid.
-
Dry the purified product under vacuum.
Expected Yield: 70-80%
Application in Multicomponent Reactions for Heterocyclic Synthesis
This compound is an excellent substrate for multicomponent reactions, enabling the efficient construction of complex heterocyclic frameworks. A notable application is the switchable three-component reaction with 5-amino-3-methylisoxazole and salicylaldehyde, which can yield different products depending on the reaction conditions.[3][4][5]
Protocol 1: Synthesis of Benzoxazocine Derivatives via Ultrasonication
Reaction Scheme:
Caption: Synthesis of Benzoxazocine Derivatives.
Materials:
-
This compound
-
5-amino-3-methylisoxazole
-
Salicylaldehyde
-
Ethanol
-
Ultrasonic bath
-
Reaction vessel
Procedure:
-
In a suitable reaction vessel, dissolve one molar equivalent of this compound, one molar equivalent of 5-amino-3-methylisoxazole, and one molar equivalent of salicylaldehyde in ethanol.
-
Place the reaction vessel in an ultrasonic bath and irradiate at room temperature for 4 hours.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired benzoxazocine derivative.
Protocol 2: Synthesis of Dihydroisoxazolopyridine Derivatives via Lewis Acid Catalysis
Reaction Scheme:
Caption: Synthesis of Dihydroisoxazolopyridine Derivatives.
Materials:
-
This compound
-
5-amino-3-methylisoxazole
-
Salicylaldehyde
-
Ethanol
-
Ytterbium(III) triflate (Yb(OTf)₃)
-
Magnetic stirrer and stir bar
-
Reaction flask
Procedure:
-
To a solution of one molar equivalent of this compound, one molar equivalent of 5-amino-3-methylisoxazole, and one molar equivalent of salicylaldehyde in ethanol, add 5 mol % of ytterbium(III) triflate.[4]
-
Stir the reaction mixture at room temperature for 48 hours.[4]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure dihydroisoxazolopyridine derivative.
Quantitative Data Summary
The following table summarizes the yields for the different heterocyclic products obtained from the three-component reaction under various conditions.
| N-Aryl Substituent | Reaction Conditions | Product Type | Yield (%) | Reference |
| 2-ethoxyphenyl | Ethanol, Ultrasonication, rt, 4h | Benzoxazocine | 58 | [4] |
| 2-ethoxyphenyl | Ethanol, Yb(OTf)₃ (5 mol%), rt, 48h | Dihydroisoxazolopyridine | 69 | [4] |
| 2-methoxyphenyl | Ethanol, Ultrasonication, rt, 4h | Benzoxazocine | 55 | [4] |
| 2-methoxyphenyl | Ethanol, Yb(OTf)₃ (5 mol%), rt, 48h | Dihydroisoxazolopyridine | 69 | [4] |
Logical Workflow for Synthesis and Application
The following diagram illustrates the overall workflow from the synthesis of the building block to its application in generating diverse heterocyclic compounds.
Caption: Overall workflow for this compound.
These protocols and data highlight the utility of this compound as a valuable and versatile building block for the synthesis of a variety of complex heterocyclic molecules. The ability to direct the outcome of multicomponent reactions by simply changing the reaction conditions makes it a powerful tool for combinatorial chemistry and drug discovery efforts.
References
Application Notes and Protocols for the Quantification of N-(2-ethoxyphenyl)-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-ethoxyphenyl)-3-oxobutanamide is an organic compound with potential relevance in pharmaceutical and chemical research. As a derivative of acetoacetamide, it shares structural similarities with compounds of pharmacological interest. Accurate and precise quantification of this analyte is crucial for various stages of research and development, including pharmacokinetic studies, metabolism research, and quality control of related chemical entities.
This document provides detailed application notes and protocols for the analytical quantification of this compound. Due to the limited availability of validated methods specifically for this analyte in the public domain, the following protocols are based on established methods for structurally related compounds, such as other acetoacetamide derivatives and aromatic amides. These methods serve as a strong starting point for developing and validating a robust analytical procedure for this compound.
Putative Metabolic Pathway
The metabolic fate of this compound has not been extensively studied. However, based on its structural similarity to phenacetin, a well-characterized analgesic, a putative metabolic pathway can be proposed. The primary metabolic transformations are expected to involve O-deethylation, amide hydrolysis, and subsequent conjugation reactions.
Caption: Putative metabolic pathway of this compound.
Analytical Methods
The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC), particularly with UV or Mass Spectrometric detection, and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. A reverse-phase HPLC method is recommended for this compound.
Experimental Workflow for HPLC Method Development
Caption: Workflow for HPLC method development and validation.
Protocol for HPLC-UV Analysis
This protocol is a starting point and should be optimized and validated for the specific application.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump.
-
Autosampler.
-
Column oven.
-
UV-Vis or Diode Array Detector (DAD).
-
Chromatography data acquisition and processing software.
-
-
Chromatographic Conditions (Recommended Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For mass spectrometry compatibility, replace any non-volatile buffer with formic acid or ammonium acetate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV scan of a standard solution (likely in the range of 240-280 nm).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical formulations, simple dissolution and dilution may be sufficient. For biological samples, a protein precipitation or liquid-liquid extraction step will be necessary.
-
-
Method Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations of the standard solution. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be >0.99.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should typically be <2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated from the signal-to-noise ratio (S/N) of the chromatogram (typically S/N of 3 for LOD and 10 for LOQ).
-
Quantitative Data for a Structurally Related Compound
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD) | < 2% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, derivatization may be necessary to improve its volatility and thermal stability.
Experimental Workflow for GC-MS Method Development
Caption: Workflow for GC-MS method development and validation.
Protocol for GC-MS Analysis
This protocol is a general guideline and requires optimization.
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector.
-
Mass selective detector (MSD).
-
GC-MS data system.
-
-
Chromatographic and Mass Spectrometric Conditions (Recommended Starting Point):
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used for enhanced sensitivity and selectivity.
-
-
Derivatization (if necessary):
-
Silylation is a common derivatization technique for compounds with active hydrogens. A reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used.
-
Procedure: Evaporate the sample extract to dryness under a stream of nitrogen. Add the silylating reagent and an appropriate solvent (e.g., pyridine or acetonitrile). Heat the mixture (e.g., at 60-70 °C for 30 minutes) to complete the reaction.
-
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions in a volatile organic solvent (e.g., ethyl acetate or dichloromethane). If derivatization is performed, the standards and samples should be derivatized under the same conditions.
-
Quantitative Data Summary
As with HPLC, specific quantitative data for the GC-MS analysis of this compound is not available. The table below provides representative values that can be expected for a validated GC-MS method for a similar compound.
| Parameter | Typical Value |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD) | < 5% |
| Limit of Detection (LOD) | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~5 ng/mL |
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive starting point for the quantitative analysis of this compound. While specific validated methods for this compound are not yet published, the provided HPLC and GC-MS procedures, adapted from methods for structurally similar molecules, offer a solid foundation for method development and validation. Researchers are encouraged to optimize these protocols for their specific matrix and instrumentation and to perform a full method validation according to relevant guidelines (e.g., ICH Q2(R1)) to ensure the reliability of their results. The putative metabolic pathway presented can guide researchers in identifying potential metabolites in in-vitro and in-vivo studies.
Application Notes and Protocols for N-(2-ethoxyphenyl)-3-oxobutanamide in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-ethoxyphenyl)-3-oxobutanamide is a chemical compound for which, to date, specific enzyme inhibition data is not extensively available in peer-reviewed literature. However, its structural features suggest potential interactions with biological macromolecules, making it a candidate for screening in enzyme inhibition assays. These application notes provide a general framework and detailed protocols for researchers interested in evaluating the inhibitory potential of this compound against a chosen enzyme target. The provided protocols are based on standard methodologies for fluorescence-based enzyme inhibition assays and can be adapted to specific enzyme systems.
Hypothetical Target and Signaling Pathway
For the purpose of illustration, we will consider a hypothetical scenario where this compound is investigated as a potential inhibitor of a key kinase in a cancer-related signaling pathway. Protein kinases are a major class of enzymes targeted in drug discovery, and their inhibition can modulate cellular processes such as proliferation, differentiation, and apoptosis.[1]
dot digraph "hypothetical_signaling_pathway" { rankdir="TB"; node [shape="box", style="filled", fontname="Arial", fontsize="10"]; edge [arrowhead="normal"];
"Growth_Factor" [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Receptor_Tyrosine_Kinase" [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Kinase_A" [label="Kinase A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Kinase_B" [label="Kinase B (Target Enzyme)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Transcription_Factor" [label="Transcription Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Gene_Expression" [label="Gene Expression\n(Proliferation, Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inhibitor" [label="this compound", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"];
"Growth_Factor" -> "Receptor_Tyrosine_Kinase" [color="#5F6368"]; "Receptor_Tyrosine_Kinase" -> "Kinase_A" [label="Activates", color="#5F6368"]; "Kinase_A" -> "Kinase_B" [label="Activates", color="#5F6368"]; "Kinase_B" -> "Transcription_Factor" [label="Phosphorylates & Activates", color="#5F6368"]; "Transcription_Factor" -> "Gene_Expression" [color="#5F6368"]; "Inhibitor" -> "Kinase_B" [label="Inhibits", color="#EA4335", arrowhead="tee"]; } /dot
Caption: Hypothetical signaling pathway where this compound inhibits a target enzyme.
Experimental Protocols
The following is a generalized protocol for a fluorescence-based enzyme inhibition assay. Researchers should optimize buffer conditions, enzyme and substrate concentrations, and incubation times for their specific enzyme of interest.
Preparation of Reagents
-
Assay Buffer: Prepare a buffer that is optimal for the target enzyme's activity (e.g., 50 mM Tris-HCl, pH 7.5, with 10 mM MgCl2 and 1 mM DTT).
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in assay buffer. The final concentration used in the assay should be determined empirically to yield a robust signal.
-
Substrate Stock Solution: Dissolve a fluorogenic substrate in a suitable solvent (e.g., DMSO or assay buffer) to make a concentrated stock solution.
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Positive Control: A known inhibitor of the target enzyme should be used as a positive control.
-
Negative Control: The vehicle used to dissolve the inhibitor (e.g., DMSO) will serve as the negative control.
Experimental Workflow
The following diagram outlines the general workflow for screening this compound for enzyme inhibitory activity.
dot digraph "experimental_workflow" { rankdir="TB"; node [shape="box", style="filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead="normal", color="#5F6368"];
subgraph "cluster_prep" { label="Preparation"; style="filled"; color="#FFFFFF"; "Reagent_Prep" [label="Reagent Preparation\n(Buffer, Enzyme, Substrate, Inhibitor)"]; "Serial_Dilution" [label="Serial Dilution of Inhibitor"]; }
subgraph "cluster_assay" { label="Assay Execution"; style="filled"; color="#FFFFFF"; "Dispense_Inhibitor" [label="Dispense Inhibitor to Plate"]; "Add_Enzyme" [label="Add Enzyme Solution"]; "Incubate_1" [label="Pre-incubation (Enzyme + Inhibitor)"]; "Add_Substrate" [label="Add Substrate to Initiate Reaction"]; "Incubate_2" [label="Incubate at Optimal Temperature"]; "Measure_Signal" [label="Measure Fluorescence Signal"]; }
subgraph "cluster_analysis" { label="Data Analysis"; style="filled"; color="#FFFFFF"; "Calculate_Inhibition" [label="Calculate Percent Inhibition"]; "Plot_Data" [label="Plot Dose-Response Curve"]; "Determine_IC50" [label="Determine IC50 Value"]; }
"Reagent_Prep" -> "Serial_Dilution"; "Serial_Dilution" -> "Dispense_Inhibitor"; "Dispense_Inhibitor" -> "Add_Enzyme"; "Add_Enzyme" -> "Incubate_1"; "Incubate_1" -> "Add_Substrate"; "Add_Substrate" -> "Incubate_2"; "Incubate_2" -> "Measure_Signal"; "Measure_Signal" -> "Calculate_Inhibition"; "Calculate_Inhibition" -> "Plot_Data"; "Plot_Data" -> "Determine_IC50"; } /dot
Caption: General workflow for an enzyme inhibition screening assay.
Assay Procedure (96-well plate format)
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution in assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤1%).
-
Assay Plate Setup:
-
Add a small volume (e.g., 2 µL) of the diluted inhibitor, positive control, or negative control (DMSO) to the appropriate wells of a 96-well plate.
-
Add the enzyme solution to all wells except for the "no enzyme" control wells.
-
-
Pre-incubation: Gently mix the plate and pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature or the enzyme's optimal temperature. This allows for the binding of the inhibitor to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀ with inhibitor / V₀ of negative control)] x 100
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[2]
Data Presentation
The following table provides a template for organizing and presenting the quantitative data obtained from the enzyme inhibition assay.
| Inhibitor Concentration (µM) | Average Reaction Rate (RFU/min) | Standard Deviation | Percent Inhibition (%) |
| 0 (Negative Control) | 0 | ||
| [Concentration 1] | |||
| [Concentration 2] | |||
| [Concentration 3] | |||
| [Concentration 4] | |||
| [Concentration 5] | |||
| [Concentration 6] | |||
| [Concentration 7] | |||
| [Concentration 8] | |||
| Positive Control |
IC50 Value: The calculated IC50 value for this compound should be reported with a 95% confidence interval.
Disclaimer: The protocols and information provided are intended as a general guide. Researchers must conduct their own validation and optimization for their specific experimental setup. The hypothetical signaling pathway is for illustrative purposes only and does not imply a known biological activity for this compound.
References
Application Notes and Protocols for Cell-Based Assays Involving N-(2-ethoxyphenyl)-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-ethoxyphenyl)-3-oxobutanamide is a small molecule with potential applications in various fields of biological research and drug discovery.[1][2] Its structure, related to other biologically active N-aryl-3-oxobutanamides, suggests its potential as a modulator of cellular pathways. This document provides detailed protocols for hypothetical cell-based assays to investigate the cytotoxic and anti-proliferative effects of this compound, along with potential signaling pathways it may influence. While specific experimental data for this compound is limited, the following protocols are based on established methodologies for similar small molecules.
Potential Mechanism of Action
Based on related compounds, this compound could potentially exert its effects through various mechanisms, including the induction of apoptosis or cell cycle arrest.[3] One hypothetical pathway involves the modulation of key signaling cascades that regulate cell survival and proliferation.
Caption: Hypothetical signaling pathway for this compound.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Cell Proliferation Assay (BrdU Assay)
This protocol measures the incorporation of BrdU into newly synthesized DNA to determine the effect of the compound on cell proliferation.
Experimental Workflow:
References
- 1. N-(2-Methoxyphenyl)-3-oxobutanamide | 92-15-9 | Benchchem [benchchem.com]
- 2. This compound | C12H15NO3 | CID 296086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of N-(2-ethoxyphenyl)-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed techniques and protocols for the successful crystallization of N-(2-ethoxyphenyl)-3-oxobutanamide, a key intermediate in various synthetic processes. The following sections offer guidance on solvent selection, experimental procedures, and data interpretation to achieve high purity and desired crystal morphology.
Introduction
This compound is an organic compound with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol [1]. As an acetoacetanilide derivative, it plays a role in the synthesis of various organic molecules, including pigments and potential pharmaceutical compounds. The purification of this compound is critical to ensure the quality and efficacy of the final products. Crystallization is a robust and widely used technique for the purification of solid organic compounds, relying on the principle of differential solubility in a given solvent at varying temperatures. A successful crystallization process yields a product with high purity and a well-defined crystalline structure.
This document outlines protocols for single-solvent and two-solvent crystallization methods, along with guidelines for solvent screening to optimize the crystallization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is essential for developing an effective crystallization strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₃ | [1] |
| Molecular Weight | 221.25 g/mol | [1] |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | Not available | |
| XLogP3 | 1.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Solvent Selection and Solubility
The choice of solvent is the most critical parameter in crystallization. An ideal solvent for single-solvent crystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures[2][3]. For two-solvent systems, the compound should be highly soluble in the "solvent" and poorly soluble in the "anti-solvent," with both liquids being miscible.
General Solubility Considerations for N-aryl-3-oxobutanamides
N-aryl-3-oxobutanamides, such as the target compound, are generally polar molecules due to the presence of amide and ketone functional groups. Therefore, they tend to be more soluble in polar organic solvents. Based on the principle of "like dissolves like," suitable solvents for screening would include alcohols, esters, and ketones. Aromatic solvents may also be effective due to the presence of the phenyl ring.
Estimated Solubility Data
| Solvent | Polarity Index | Estimated Solubility at 25 °C | Estimated Solubility at Boiling Point | Suitability for Single-Solvent Crystallization |
| Water | 10.2 | Very Low | Moderate | Potentially Good |
| Ethanol | 5.2 | Moderate | High | Good |
| Methanol | 6.6 | Moderate | High | Good |
| Isopropanol | 4.3 | Low | Moderate | Potentially Good |
| Ethyl Acetate | 4.4 | Moderate | High | Good |
| Acetone | 5.1 | High | Very High | Poor (too soluble) |
| Toluene | 2.4 | Low | Moderate | Potentially Good |
| Heptane | 0.1 | Very Low | Very Low | Poor (insoluble) |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable when a single solvent with a significant temperature-dependent solubility for the compound is identified. Ethanol is used as an example based on the estimated solubility.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Watch glass
-
Spatula
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol at room temperature and begin stirring.
-
Heating: Gently heat the mixture on a hot plate while stirring. Add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure the solution is saturated.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
-
Ice Bath: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove residual solvent.
Protocol 2: Two-Solvent Recrystallization
This method is useful when no single solvent provides the desired solubility characteristics. A common solvent pair for compounds of this nature is Ethanol (solvent) and Water (anti-solvent).
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized Water
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Watch glass
-
Spatula
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask with stirring.
-
Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid (cloudy). The turbidity indicates the point of saturation.
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the crystallization processes.
Caption: Workflow for Single-Solvent Crystallization.
Caption: Workflow for Two-Solvent Crystallization.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not saturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal. |
| Oiling out (formation of a liquid instead of solid) | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is precipitating too quickly. | - Use a lower-boiling solvent.- Ensure slow cooling.- Add slightly more solvent before cooling. |
| Low recovery of pure compound | - The compound is too soluble in the cold solvent.- Incomplete crystallization. | - Ensure the solution is thoroughly cooled in an ice bath.- Use a different solvent with lower solubility for the compound at low temperatures. |
| Colored crystals | - Colored impurities are present and co-crystallize. | - Use activated charcoal to decolorize the solution before hot filtration. |
Conclusion
The protocols and guidelines presented in these application notes provide a comprehensive framework for the successful crystallization of this compound. The key to a successful crystallization lies in the systematic screening of solvents and careful execution of the chosen protocol. While the provided solubility data is an estimation, it serves as a valuable starting point for experimental optimization. By following these procedures, researchers can achieve high-purity crystalline material suitable for further applications in drug development and scientific research.
References
safe handling and storage procedures for N-(2-ethoxyphenyl)-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-ethoxyphenyl)-3-oxobutanamide is a chemical intermediate. Due to the limited availability of detailed safety and toxicological data, this compound should be handled with caution in a laboratory setting. These notes provide a summary of the available data and general procedures for its safe handling and storage.
Physicochemical Data
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₅NO₃ | PubChem[1] |
| Molecular Weight | 221.25 g/mol | PubChem[1] |
| CAS Number | 41687-09-6 | PubChem[1] |
| Appearance | Solid (presumed) | General Chemical Knowledge |
| Purity | Not specified | N/A |
Toxicological Data
Note: Specific toxicological data for this compound is not available in the public search results. The following table indicates the absence of this critical information.
| Toxicological Endpoint | Data |
| Acute Oral Toxicity | Not available |
| Acute Dermal Toxicity | Not available |
| Acute Inhalation Toxicity | Not available |
| Skin Corrosion/Irritation | Not available |
| Serious Eye Damage/Irritation | Not available |
| Respiratory or Skin Sensitization | Not available |
| Germ Cell Mutagenicity | Not available |
| Carcinogenicity | Not available |
| Reproductive Toxicity | Not available |
| Specific Target Organ Toxicity (Single Exposure) | Not available |
| Specific Target Organ Toxicity (Repeated Exposure) | Not available |
| Aspiration Hazard | Not available |
Experimental Protocols
General Handling Precautions
Given the unknown toxicological profile, this compound should be handled as a potentially hazardous substance.
-
Engineering Controls: All work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Consult a glove compatibility chart for specific breakthrough times.
-
Body Protection: A laboratory coat should be worn. For larger quantities, consider a chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with a particulate filter is recommended.
-
-
Hygiene Measures: Avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage Procedures
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2]
-
Store separately from foodstuffs and animal feed.
Spill and Emergency Procedures
-
Small Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a labeled, sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the area.
-
Contact your institution's environmental health and safety department.
-
Only personnel trained in hazardous material cleanup should address large spills.
-
-
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.
-
Disposal
Dispose of waste material in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.
Diagrams
The following diagram illustrates a logical workflow for the safe handling of this compound.
Caption: Safe Handling Workflow for this compound.
References
Troubleshooting & Optimization
optimizing reaction conditions for N-(2-ethoxyphenyl)-3-oxobutanamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-(2-ethoxyphenyl)-3-oxobutanamide. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and classical method is the acetoacetylation of 2-ethoxyaniline. This is typically achieved by reacting 2-ethoxyaniline with a β-keto-ester, such as ethyl acetoacetate, or with diketene. The reaction involves the nucleophilic attack of the amine group of 2-ethoxyaniline on the carbonyl group of the acetylating agent.
Q2: What are the typical reaction conditions for the synthesis of this compound?
A2: Typical reaction conditions involve heating a mixture of 2-ethoxyaniline and ethyl acetoacetate, often in the presence of a catalytic amount of acid or base, and sometimes in a solvent. The reaction can also be carried out under solvent-free conditions. Reaction progress is commonly monitored by Thin Layer Chromatography (TLC).[1]
Q3: What are some potential side reactions to be aware of during the synthesis?
A3: Several side reactions can occur, leading to impurities. These include the formation of hydroxyl derivatives through the reduction of the ketone group, and oxidation reactions that can form quinones.[1] Additionally, if diketene is used as the acylating agent, improper control of stoichiometry can lead to the formation of N,N'-diacetoacetyl derivatives.[1]
Q4: How can I purify the final product?
A4: The primary methods for purifying this compound are recrystallization and column chromatography.[1] A common solvent system for recrystallization is ethanol/water.[1]
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure the reaction has been running for a sufficient amount of time. Monitor the reaction progress using TLC until the starting material is consumed. - Increase the reaction temperature. Refluxing is often necessary to drive the reaction to completion. - Consider adding a catalyst. A small amount of a weak acid or base can sometimes accelerate the reaction. |
| Decomposition of starting materials or product. | - If the reaction mixture darkens significantly, decomposition may be occurring. Try running the reaction at a lower temperature for a longer period. | |
| Incorrect stoichiometry of reactants. | - Ensure that the molar ratios of 2-ethoxyaniline and the acetylating agent are correct. A slight excess of the acetylating agent is sometimes used. | |
| Presence of Multiple Spots on TLC After Reaction | Formation of side products. | - Review the potential side reactions (see FAQ 3). Adjusting reaction conditions such as temperature and reaction time can minimize the formation of certain byproducts. |
| Unreacted starting materials. | - If starting materials are still present, continue the reaction or consider optimizing the reaction conditions (temperature, catalyst) to ensure complete conversion. | |
| Difficulty in Isolating the Product | Product is soluble in the reaction mixture or work-up solvents. | - If the product is an oil, try triturating it with a non-polar solvent like hexanes to induce solidification. - During work-up, ensure the aqueous layer is saturated with a salt (e.g., NaCl) to decrease the solubility of the organic product. |
| Product is an Oil and Does Not Solidify | Presence of impurities. | - Purify the oil using column chromatography to remove impurities that may be inhibiting crystallization. |
| The product may have a low melting point. | - Confirm the identity and purity of the product using analytical techniques such as NMR and mass spectrometry. | |
| Poor Purity After Recrystallization | Inappropriate recrystallization solvent. | - The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexanes, or toluene. |
| Cooling the solution too quickly. | - Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals. Rapid cooling can trap impurities. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide representative data for optimizing the synthesis of N-aryl-3-oxobutanamides, which can be adapted for the synthesis of this compound.
Table 1: Effect of Catalyst on Reaction Yield
| Catalyst (mol%) | Reaction Time (h) | Yield (%) |
| None | 12 | 45 |
| Acetic Acid (5) | 8 | 75 |
| p-Toluenesulfonic Acid (2) | 6 | 85 |
| Pyridine (10) | 8 | 68 |
| Potassium Carbonate (5) | 10 | 62 |
Note: This data is illustrative and based on typical results for the synthesis of N-aryl-3-oxobutanamides. Actual results may vary.
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Reaction Temperature (°C) | Yield (%) |
| Toluene | 110 (Reflux) | 82 |
| Xylene | 140 (Reflux) | 88 |
| Ethanol | 78 (Reflux) | 70 |
| Dioxane | 101 (Reflux) | 78 |
| Solvent-free | 120 | 92 |
Note: This data is illustrative and based on typical results for the synthesis of N-aryl-3-oxobutanamides. Actual results may vary.
Table 3: Effect of Temperature on Reaction Yield (Solvent-free)
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 80 | 12 | 65 |
| 100 | 8 | 85 |
| 120 | 5 | 92 |
| 140 | 4 | 89 (slight decomposition observed) |
Note: This data is illustrative and based on typical results for the synthesis of N-aryl-3-oxobutanamides. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound using Ethyl Acetoacetate
Materials:
-
2-ethoxyaniline
-
Ethyl acetoacetate
-
Toluene (or solvent-free)
-
Catalyst (e.g., p-toluenesulfonic acid, optional)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethoxyaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
If using a solvent, add toluene. If a catalyst is used, add it to the mixture (e.g., 0.02 equivalents of p-toluenesulfonic acid).
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C for solvent-free, or reflux for toluene) and stir.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by recrystallization. Dissolve the crude material in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with cold ethanol/water, and dry in a vacuum oven.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
common byproducts in N-(2-ethoxyphenyl)-3-oxobutanamide synthesis and their removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-ethoxyphenyl)-3-oxobutanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
The synthesis of this compound, typically via the condensation of 2-ethoxyaniline with a β-keto-ester like ethyl acetoacetate or with diketene, can lead to several byproducts. The most common impurities include:
-
Unreacted Starting Materials: Residual 2-ethoxyaniline and ethyl acetoacetate are frequent impurities.
-
Self-Condensation Products: Ethyl acetoacetate can undergo self-condensation to form species like dehydroacetic acid.
-
Diacetoacetylation Product: A second molecule of the acetoacetylating agent may react with the desired product, leading to a diacetoacetylated byproduct.
-
Oxidation Products: The aromatic amine functionality is susceptible to oxidation, which can result in the formation of colored impurities, such as quinones.
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of the amide or ester bonds, reverting to 2-ethoxyaniline and acetoacetic acid (which is unstable and readily decarboxylates to acetone).
-
Enamine Intermediate: The reaction between 2-ethoxyaniline and ethyl acetoacetate can sometimes result in the formation of a stable β-enaminoester intermediate.
Q2: My crude product is a brownish oil instead of a solid. What could be the issue?
A brownish and oily crude product often indicates the presence of significant impurities, particularly unreacted 2-ethoxyaniline (which can be a dark liquid) and oxidation byproducts. To address this, ensure the following:
-
Purity of Starting Materials: Use freshly distilled 2-ethoxyaniline and high-purity ethyl acetoacetate or diketene.
-
Inert Atmosphere: If feasible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature Control: Maintain the recommended reaction temperature to avoid side reactions and decomposition.
To isolate the product, attempt to triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. If this fails, column chromatography is the recommended purification method.
Q3: How can I effectively remove unreacted 2-ethoxyaniline from my product?
Unreacted 2-ethoxyaniline can often be removed through the following methods:
-
Aqueous Acid Wash: During the work-up, washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) will protonate the basic aniline, making it water-soluble and allowing for its removal in the aqueous phase.
-
Recrystallization: If the aniline is present in smaller amounts, recrystallization can be effective. The more polar aniline derivative will have a different solubility profile than the desired product.
-
Column Chromatography: This is a very effective method for separating the more polar 2-ethoxyaniline from the less polar product.
Q4: What is the best way to purify the final product to a high degree of purity?
For achieving high purity, a combination of techniques is often best:
-
Initial Work-up: Begin with an appropriate aqueous work-up to remove the bulk of water-soluble impurities.
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. An ethanol/water mixture is a commonly used solvent system for acetoacetanilides.[1]
-
Column Chromatography: If recrystallization does not yield a product of the desired purity, column chromatography is the method of choice. A silica gel column with an eluent system such as petroleum ether/ethyl acetate is typically effective.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction; Sub-optimal reaction conditions (temperature, time); Impure starting materials. | Monitor the reaction by TLC until the starting materials are consumed; Optimize reaction temperature and time; Use purified starting materials. |
| Product Contaminated with Starting Materials | Incomplete reaction; Inefficient work-up. | Ensure the reaction goes to completion; Perform an aqueous acid wash to remove unreacted 2-ethoxyaniline; Purify by column chromatography. |
| Colored Impurities Present | Oxidation of 2-ethoxyaniline or the product. | Conduct the reaction under an inert atmosphere; Use freshly distilled 2-ethoxyaniline; Purify by recrystallization with activated charcoal or by column chromatography. |
| Difficulty with Crystallization | Presence of significant oily impurities; Incorrect solvent for recrystallization. | Purify the crude product by column chromatography first to remove oils; Screen for an appropriate recrystallization solvent or solvent system. |
| Multiple Spots on TLC after Purification | Co-eluting impurities in column chromatography; Decomposition of the product on silica gel. | Optimize the eluent system for better separation; Consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with triethylamine. |
Experimental Protocols
Recrystallization of this compound
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Solvent Selection: A mixture of ethanol and water is a good starting point. The ideal solvent system should dissolve the compound when hot but not at room temperature.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the hot ethanol solution until it becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.
Column Chromatography for Purification of this compound
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).
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Eluent System: A mixture of petroleum ether and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude product. A starting point could be a 9:1 or 8:2 mixture of petroleum ether:ethyl acetate.
-
Column Packing: The column can be packed using either a wet or dry method. Ensure the packing is uniform to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the column. Alternatively, for less soluble compounds, a dry loading method can be used where the crude product is adsorbed onto a small amount of silica gel.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Troubleshooting guide for byproduct identification and removal.
References
Technical Support Center: N-(2-ethoxyphenyl)-3-oxobutanamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-(2-ethoxyphenyl)-3-oxobutanamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and industrially relevant method is the acetoacetylation of 2-ethoxyaniline. This is typically achieved by reacting 2-ethoxyaniline with a suitable acetoacetylating agent, such as diketene or a β-keto-ester like ethyl acetoacetate. The diketene-based route is often favored for its efficiency and milder reaction conditions.[1]
Q2: What are the primary impurities I should be aware of during the synthesis?
A2: Potential impurities include unreacted 2-ethoxyaniline, diacetoacetylated aniline derivatives, and byproducts from the decomposition of the acetoacetylating agent. For instance, diketene can hydrolyze to form acetoacetic acid, which can lead to further side reactions.[2] Additionally, oxidation of the starting material or product can introduce colored impurities.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material (2-ethoxyaniline), the product (this compound), and any significant byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q4: What are the recommended methods for purifying the crude product?
A4: The two primary methods for purification are recrystallization and column chromatography.[1] Recrystallization from a solvent system like ethanol/water is a common first step to remove the bulk of impurities.[1] For higher purity, silica gel column chromatography using an eluent system such as ethyl acetate/hexane is recommended.[1]
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material (2-ethoxyaniline) | Incomplete reaction due to insufficient reaction time or low temperature. | Monitor the reaction using TLC until the starting material is consumed. If the reaction is sluggish, consider a slight increase in temperature, but not exceeding 40°C to avoid side reactions. Ensure the reaction is stirred efficiently for proper mixing. |
| Poor quality of diketene (acetoacetylating agent). | Use freshly opened or distilled diketene. Diketene can dimerize or polymerize on storage, reducing its reactivity. | |
| Product loss during work-up | Product is partially soluble in the aqueous phase during washing. | Saturate the aqueous phase with a salt like sodium chloride (brine wash) to decrease the solubility of the organic product. Ensure complete extraction with an appropriate organic solvent. |
| Premature crystallization during filtration. | If the product crystallizes out during hot filtration, pre-heat the filtration funnel and receiving flask. |
Low Purity
| Symptom | Possible Cause | Suggested Solution |
| Presence of unreacted 2-ethoxyaniline in the final product | Incorrect stoichiometry (excess aniline). | Use a slight excess (1.05-1.1 equivalents) of the acetoacetylating agent. Unreacted aniline can be removed by washing the organic layer with dilute acid (e.g., 1M HCl) during work-up. |
| Product is discolored (yellow or brown) | Oxidation of the aniline starting material or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use high-purity, colorless starting materials. |
| Reaction temperature was too high, leading to side reactions. | Maintain a controlled temperature, ideally between 0-25°C, especially during the addition of diketene.[1] | |
| Broad melting point range of the purified product | Inefficient purification. | If recrystallization is insufficient, employ column chromatography. Optimize the solvent system for recrystallization by testing different solvent ratios (e.g., varying ethanol/water ratios). |
Experimental Protocols
Synthesis of this compound via Acetoacetylation
This protocol is adapted from general procedures for the synthesis of N-aryl-3-oxobutanamides.
Materials:
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2-ethoxyaniline
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Diketene
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Dichloromethane (anhydrous)
-
1M Hydrochloric Acid
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Saturated Sodium Bicarbonate Solution
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Brine (Saturated Sodium Chloride Solution)
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Anhydrous Magnesium Sulfate or Sodium Sulfate
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Ethanol
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Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-ethoxyaniline (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0-5°C using an ice bath.
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Slowly add diketene (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.
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Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexane mobile phase).
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Once the reaction is complete (disappearance of 2-ethoxyaniline spot), transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
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Dissolve the crude this compound in a minimum amount of hot ethanol.
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Slowly add hot deionized water dropwise until the solution becomes slightly turbid.
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Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for optimizing the yield and purity of the final product.
References
solubility issues with N-(2-ethoxyphenyl)-3-oxobutanamide and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-ethoxyphenyl)-3-oxobutanamide. The information is presented in a question-and-answer format to directly address common solubility challenges and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
A1: Understanding the basic properties of this compound is crucial for its effective use. Key physicochemical data are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₃ | [1] |
| Molecular Weight | 221.25 g/mol | [1] |
| XLogP3 | 1.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Topological Polar Surface Area | 55.4 Ų | [1] |
Q2: I am having difficulty dissolving this compound in water. Is it poorly soluble?
A2: Yes, based on its chemical structure and data from structurally similar compounds, this compound is expected to have low aqueous solubility. For instance, a related compound, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxamide, has a water solubility of less than 0.01% w/w. The high melting point of related acetoacetanilide derivatives also suggests strong crystal lattice energy, which can contribute to poor solubility in water.
Q3: What are the initial steps to try and dissolve this compound for my experiment?
A3: For initial attempts at dissolution, it is recommended to start with common laboratory solvents and simple techniques. A suggested starting workflow is outlined below.
Troubleshooting Guides
Problem: The compound does not dissolve in my desired aqueous buffer.
Solution:
-
Co-solvents: this compound is likely to be more soluble in organic solvents. You can prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol and then dilute it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological systems.
-
Heating: For a related compound, N-(4-ethoxyphenyl)-3-oxobutanamide, solubility in water is significantly increased with heating. Crystals of this compound were prepared by dissolving it in boiling deionized water and allowing it to cool slowly[2]. You can try warming your aqueous solution to aid dissolution, but be cautious about the thermal stability of the compound.
Problem: I need to prepare a stock solution, but I'm unsure of a suitable solvent.
Solution:
Based on data for structurally similar compounds, the following solvents are good candidates for preparing a stock solution.
| Solvent | Expected Solubility | Rationale/Reference |
| Chloroform | High | A related oxanilide is soluble at 20% w/w. |
| Acetone | Moderate | The same oxanilide is soluble at 4% w/w. |
| Dimethyl Sulfoxide (DMSO) | Likely High | DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules[3]. |
| Ethanol | Likely Moderate | Acetoacetanilide, a parent compound, is soluble in ethanol. |
| Hot Benzene | Moderate to High | Acetoacetanilide is soluble in hot benzene. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Tare a clean, dry glass vial on an analytical balance.
-
Weighing: Carefully weigh out 2.21 mg of this compound (MW: 221.25 g/mol ) into the vial.
-
Solvent Addition: Add 1 mL of high-purity DMSO to the vial.
-
Dissolution:
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Cap the vial securely.
-
Vortex the mixture for 1-2 minutes at room temperature.
-
If the solid has not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
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If necessary, gently warm the vial to 37°C in a water bath or incubator, followed by vortexing or sonication.
-
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light and moisture. Before each use, allow the solution to thaw completely and vortex briefly.
Problem: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.
Solution:
This is a common issue when diluting a compound from a high-solubility organic solvent into a low-solubility aqueous medium.
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous medium.
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Increase the Percentage of Co-solvent: If your experimental system can tolerate it, increasing the final percentage of DMSO in the aqueous solution can help maintain solubility.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Triton™ X-100, can help to create micelles that encapsulate the compound and keep it in solution.
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Experimental Workflows and Signaling Pathways
While the specific biological targets and signaling pathways for this compound are not well-documented in publicly available literature, it is known to be used as a precursor in the synthesis of various heterocyclic compounds[4]. Some of these heterocyclic scaffolds have applications in medicinal chemistry. For instance, a structurally related compound, apremilast, which contains a substituted phenyl ring, is an inhibitor of phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α). This suggests that derivatives of this compound could potentially be explored for similar activities.
Below is a generalized workflow for screening the biological activity of this compound or its derivatives.
References
- 1. This compound | C12H15NO3 | CID 296086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-Ethoxyphenyl)-3-oxobutanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2-Methoxyphenyl)-3-oxobutanamide | 92-15-9 | Benchchem [benchchem.com]
- 4. Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of N-(2-ethoxyphenyl)-3-oxobutanamide under different experimental conditions
This technical support center provides guidance on the stability of N-(2-ethoxyphenyl)-3-oxobutanamide for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited in published literature, the information provided is based on the known chemical properties of β-ketoamides and data from structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound, as a β-ketoamide, is susceptible to degradation under certain conditions. The primary points of instability are the amide bond and the β-dicarbonyl moiety. These groups can be susceptible to hydrolysis, particularly under strong acidic or basic conditions. The molecule may also exhibit sensitivity to heat and light.
Q2: What are the most likely degradation pathways for this molecule?
A2: The two most probable degradation pathways are:
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Amide Hydrolysis: Cleavage of the amide bond to yield 2-ethoxyaniline and 3-oxobutanoic acid (acetoacetic acid). Acetoacetic acid is itself unstable and can readily decarboxylate to form acetone and carbon dioxide.
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Keto-Enol Tautomerism: The β-dicarbonyl group exists in equilibrium between its keto and enol forms. While this is not a degradation pathway itself, the enol form can be more susceptible to oxidation.
Q3: Are there any specific storage recommendations for this compound?
A3: To ensure maximum stability, the compound should be stored in a cool, dry, and dark place. A well-sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to protect it from moisture and oxidation. For related compounds, storage in a ventilated, low-temperature, and dry warehouse is suggested.
Q4: How does the ortho-ethoxy group affect the stability compared to other isomers?
Troubleshooting Guide
Issue 1: I am observing an unexpected new peak in my HPLC chromatogram during my experiment.
-
Possible Cause 1: Degradation. Your compound may be degrading under the experimental conditions (e.g., pH of the mobile phase, temperature). The most likely degradation products are 2-ethoxyaniline and acetone (from the breakdown of acetoacetic acid).
-
Troubleshooting Steps:
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Run a forced degradation study (see Experimental Protocols section) to identify the retention times of potential degradation products.
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Analyze your sample using a mass spectrometer (LC-MS) to identify the mass of the unknown peak. A mass corresponding to 2-ethoxyaniline (C₈H₁₁NO, approx. 137.18 g/mol ) would strongly suggest hydrolysis.
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Evaluate the pH and temperature of your experimental setup and consider using milder conditions if possible.
-
Issue 2: The color of my sample solution is changing over time (e.g., turning yellow).
-
Possible Cause 1: Oxidation. The compound, particularly the enol tautomer or the aromatic ring, may be undergoing oxidation, leading to the formation of colored chromophores like quinones. This can be accelerated by exposure to air (oxygen) and light.
-
Troubleshooting Steps:
-
Prepare and handle solutions under an inert atmosphere (e.g., in a glovebox or by sparging solvents with nitrogen).
-
Protect your solutions from light by using amber vials or covering them with aluminum foil.
-
Include an antioxidant in your formulation if compatible with your experimental goals.
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Issue 3: I am experiencing poor recovery of the compound from my formulation.
-
Possible Cause 1: Adsorption. The compound may be adsorbing to the surfaces of your container (e.g., glass or plastic).
-
Possible Cause 2: Chemical Incompatibility. The compound may be reacting with excipients in your formulation.
-
Troubleshooting Steps:
-
Perform a recovery study with different container materials to check for adsorption.
-
Conduct compatibility studies with individual excipients to identify any potential reactions. Stress the binary mixtures under accelerated conditions (e.g., elevated temperature) and analyze for degradation.
-
Data Presentation: Stability Under Forced Degradation
The following table summarizes illustrative quantitative data from a typical forced degradation study on a β-ketoamide compound. This data should be used as a general guideline for what to expect.
| Condition | Stressor | Time (hours) | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Products |
| Acidic | 0.1 M HCl | 24 | 60 | ~15% | 2-Ethoxyaniline, Acetone, CO₂ |
| Basic | 0.1 M NaOH | 8 | 40 | ~25% | 2-Ethoxyaniline, Acetone, CO₂ |
| Oxidative | 3% H₂O₂ | 24 | 25 (RT) | ~10% | Oxidized aromatic species |
| Thermal | Solid State | 48 | 80 | ~5% | Not specified |
| Photolytic | 1.2 million lux hours | N/A | 25 (RT) | ~8% | Not specified |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and validate the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at regular intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 40°C for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution protected from light at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in a thermostatically controlled oven at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photostability Testing: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
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Gradient Program (Example): 0-5 min (10% B), 5-25 min (10% to 90% B), 25-30 min (90% B), 30-31 min (90% to 10% B), 31-35 min (10% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
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Detection: UV detector at a suitable wavelength (e.g., 254 nm) and/or a mass spectrometer.
-
-
Procedure:
-
Inject equal volumes (e.g., 10 µL) of the prepared samples from the forced degradation study.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
The method is considered "stability-indicating" if all major degradation product peaks are well-resolved from the parent peak and from each other.
-
Visualizations
Potential Degradation Pathway: Hydrolysis
troubleshooting failed reactions involving N-(2-ethoxyphenyl)-3-oxobutanamide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing failed or low-yielding reactions involving N-(2-ethoxyphenyl)-3-oxobutanamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low to No Product Formation
Question: I am attempting to synthesize this compound from 2-ethoxyaniline and ethyl acetoacetate, but I am observing very low yields or no product at all. What are the likely causes and how can I troubleshoot this?
Answer:
Several factors can contribute to low or no product formation in the condensation reaction between 2-ethoxyaniline and ethyl acetoacetate. Here is a breakdown of potential causes and troubleshooting steps:
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Insufficient Reaction Temperature: The condensation of anilines with β-ketoesters often requires elevated temperatures to proceed at a reasonable rate.
-
Recommendation: Ensure the reaction is heated to reflux. The choice of solvent will dictate the reaction temperature. Solvents like ethanol or methanol are commonly used.[1]
-
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Lack of Catalyst: While the reaction can proceed without a catalyst, an acid catalyst is often employed to activate the ethyl acetoacetate for nucleophilic attack.
-
Recommendation: Add a catalytic amount of a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to the reaction mixture.[1]
-
-
Hydrolysis of Starting Material: Ethyl acetoacetate can undergo hydrolysis, especially in the presence of acid or base and water. This will reduce the amount of starting material available for the desired reaction.
-
Recommendation: Use dry solvents and reagents to minimize hydrolysis.
-
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.
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Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically run for 4-8 hours.[1]
-
Troubleshooting Workflow for Low/No Product Formation
Caption: Troubleshooting workflow for low or no product formation.
Issue 2: Presence of Significant Impurities in the Crude Product
Question: My reaction to synthesize this compound seems to have worked, but the crude product is very impure. What are the likely side products and how can I purify my compound?
Answer:
The formation of impurities is a common issue, especially when using highly reactive starting materials like diketene. Here are some potential impurities and purification strategies:
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Unreacted Starting Materials: Incomplete reactions will leave unreacted 2-ethoxyaniline and ethyl acetoacetate or diketene in the crude product.
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Side Products from Diketene: If diketene is used as a starting material, it can react with the product to form an anilide of diacetoacetic acid, especially if an excess of diketene is used.[2] Diketene is also prone to polymerization, which can be catalyzed by acids or bases.[3]
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Hydrolysis Product: The desired product, a β-keto amide, can undergo hydrolysis under acidic or basic conditions, especially at elevated temperatures, to yield 2-ethoxyaniline and acetoacetic acid, which is unstable and can further decompose.[4]
Purification Methods:
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Recrystallization: This is a common and effective method for purifying solid organic compounds.
-
Recommendation: A mixture of ethanol and water is often a suitable solvent system for the recrystallization of acetoacetanilides.[5]
-
-
Column Chromatography: For more difficult separations or to remove closely related impurities, column chromatography is a powerful technique.
-
Recommendation: A silica gel column with a hexane/ethyl acetate eluent system is a good starting point for the purification of β-oxo amides.[6]
-
Potential Reaction Pathways and Side Products
Caption: Main reaction and potential side reactions.
Data Presentation
Table 1: General Reaction Conditions for the Synthesis of N-(Aryl)-3-oxobutanamides
| Parameter | Condition | Purpose | Reference(s) |
| Starting Materials | Aromatic Amine and Ethyl Acetoacetate/Diketene | Formation of the amide bond. | [1][5] |
| Solvent | Ethanol, Methanol, or Toluene | Provides a medium for the reaction. | [1][7] |
| Catalyst | HCl, H₂SO₄, or Potassium tert-butoxide | To increase the reaction rate. | [1][8] |
| Temperature | Reflux | To ensure the reaction proceeds at an adequate rate. | [1][8] |
| Reaction Time | 1 - 36 hours (monitored by TLC) | To allow the reaction to go to completion. | [7][8] |
Table 2: Common Side Products and Their Origin
| Side Product | Origin | Method of Identification |
| Unreacted 2-ethoxyaniline | Incomplete reaction | TLC, GC-MS |
| Unreacted Ethyl Acetoacetate/Diketene | Incomplete reaction | TLC, GC-MS |
| Diacetoacetic acid anilide | Reaction of product with excess diketene | LC-MS, NMR |
| 2-Ethoxyaniline and Acetoacetic acid | Hydrolysis of the product | LC-MS |
| Diketene polymers | Polymerization of diketene | Insoluble material, IR |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Ethoxyaniline and Ethyl Acetoacetate
This protocol is adapted from general procedures for the synthesis of N-aryl acetoacetamides.[8]
Materials:
-
2-Ethoxyaniline
-
Ethyl acetoacetate
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Potassium tert-butoxide (catalytic amount)
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Dry ether
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Aqueous ethanol for recrystallization
Procedure:
-
In a round-bottom flask, combine 2-ethoxyaniline and ethyl acetoacetate. A slight excess of ethyl acetoacetate (e.g., 1:1.2 to 1:1.8 molar ratio of amine to ester) may improve the yield.[8]
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Add a catalytic amount of potassium tert-butoxide.
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Heat the reaction mixture under reflux. The reaction time can vary from 1 to 10 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
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Triturate the residue with dry ether to precipitate the crude product.
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Filter the solid product and wash it with small portions of dry ether.
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Purify the crude product by recrystallization from aqueous ethanol to obtain this compound as a crystalline solid.
Protocol 2: Synthesis of Acetoacetanilide from Aniline and Diketene (Adaptable for 2-Ethoxyaniline)
This protocol is based on a well-established procedure from Organic Syntheses and can be adapted for 2-ethoxyaniline.[5]
Materials:
-
2-Ethoxyaniline (in place of aniline)
-
Diketene
-
Dry benzene (or a less hazardous solvent like toluene)
-
50% Aqueous ethanol for recrystallization
Procedure:
-
In a three-necked flask equipped with a reflux condenser, dropping funnel, and a stirrer, dissolve 2-ethoxyaniline in a dry solvent.
-
With stirring, add a solution of an equimolar amount of diketene in the same dry solvent dropwise over 30 minutes.
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Heat the reaction mixture under reflux for 1 hour.
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Remove the solvent by distillation, with the final traces removed under reduced pressure.
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Dissolve the residue in hot 50% aqueous ethanol.
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Allow the solution to cool to 0 °C to crystallize the product.
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Collect the crystals by filtration. A second crop can be obtained by adding water to the mother liquor and cooling again.
-
Further purify the product by recrystallization from 50% ethanol.
Experimental Workflow Diagram
Caption: General experimental workflow for synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. N-(2-Methoxyphenyl)-3-oxobutanamide | 92-15-9 | Benchchem [benchchem.com]
- 3. Diketene | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Acetoacetanilide synthesis - chemicalbook [chemicalbook.com]
- 7. CN106518705A - Synthesis of acetoacetanilide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-(2-ethoxyphenyl)-3-oxobutanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-(2-ethoxyphenyl)-3-oxobutanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary and most effective methods for the purification of this compound are recrystallization and silica gel column chromatography.[1] Recrystallization is often sufficient for removing the majority of impurities, particularly if the crude product is relatively clean. For higher purity requirements, such as in drug development, column chromatography is recommended.
Q2: How do I choose between recrystallization and column chromatography?
A2: The choice of purification method depends on the initial purity of your crude product and the desired final purity.
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Recrystallization is a good first choice for removing bulk impurities and is generally faster and less solvent-intensive than chromatography. It is suitable when the impurities have significantly different solubility profiles from the desired product.
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Column chromatography is ideal for separating compounds with similar polarities and for achieving very high purity. It is often used after an initial recrystallization to remove trace impurities.
Q3: What are the expected physical properties of pure this compound?
A3: Pure this compound is expected to be a solid at room temperature. Its molecular weight is 221.25 g/mol .
Q4: How can I assess the purity of my this compound after purification?
A4: The purity of the final product can be assessed using several analytical techniques:
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Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates a high degree of purity.
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Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. Impurities will typically broaden and depress the melting point.
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Spectroscopic Methods:
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NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
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Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.
-
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | Insufficient solvent. | Add a small amount of additional hot solvent until the compound dissolves completely. |
| Incorrect solvent choice. | The compound may be sparingly soluble in the chosen solvent even when hot. Select a more suitable solvent or a solvent mixture. | |
| The compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. | Add a small amount of a co-solvent in which the compound is less soluble to lower the saturation temperature. Alternatively, try a different solvent with a lower boiling point. |
| The solution is cooling too quickly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| No crystals form upon cooling. | The solution is not saturated. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. | |
| The yield of crystals is very low. | Too much solvent was used. | Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. |
| The compound is highly soluble in the cold solvent. | Use a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the compound from impurities. | Incorrect eluent polarity. | Optimize the solvent system using TLC. If the spots are too close, try a less polar solvent system. If the spots are not moving from the baseline, increase the polarity. |
| Column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels. | |
| Overloading the column. | Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent (gradient elution). |
| The compound may have decomposed on the silica gel. | Deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine mixed in the eluent, especially if the compound is base-sensitive. | |
| The compound is eluting too quickly. | The eluent is too polar. | Use a less polar solvent system. |
| Streaking or tailing of the compound band. | The compound is not fully soluble in the eluent. | Add a small amount of a more polar solvent to the eluent system to improve solubility. |
| The compound is interacting too strongly with the silica gel. | Add a small amount of a modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds (though this compound is neutral). |
Experimental Protocols
Recrystallization of this compound
Objective: To purify crude this compound by recrystallization using an ethanol/water solvent system.
Materials:
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Crude this compound
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Ethanol (95%)
-
Deionized water
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Erlenmeyer flasks
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Hot plate
-
Buchner funnel and filter flask
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Filter paper
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Glass rod
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely with gentle heating and stirring.
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Once the solid is dissolved, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (turbid).
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Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.
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Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold ethanol/water (e.g., 1:1 v/v) to remove any remaining soluble impurities.
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Dry the purified crystals in a vacuum oven or air dry them on a watch glass.
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Determine the melting point and obtain spectroscopic data to confirm the purity of the compound.
Column Chromatography of this compound
Objective: To purify this compound using silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (60-120 mesh)
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Hexane
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Ethyl acetate
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Chromatography column
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Sand
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Cotton or glass wool
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Beakers or test tubes for fraction collection
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TLC plates and developing chamber
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UV lamp
Procedure:
-
Prepare the Column:
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Place a small plug of cotton or glass wool at the bottom of the chromatography column.
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Add a thin layer of sand over the plug.
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Prepare a slurry of silica gel in hexane and pour it into the column.
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Gently tap the column to ensure even packing and allow the silica to settle.
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Add another thin layer of sand on top of the silica gel bed.
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Drain the excess hexane until the solvent level is just at the top of the sand.
-
-
Load the Sample:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
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Carefully add the dry-loaded sample onto the top of the silica gel bed in the column.
-
-
Elute the Column:
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Start the elution with a non-polar solvent system, such as 10% ethyl acetate in hexane.
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Gradually increase the polarity of the eluent (e.g., to 20%, 30% ethyl acetate in hexane) to elute the compound. The optimal solvent system should be determined beforehand by TLC.
-
-
Collect and Analyze Fractions:
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Collect the eluate in small fractions in beakers or test tubes.
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Monitor the fractions by TLC to identify which ones contain the purified product.
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Combine the pure fractions.
-
-
Isolate the Product:
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Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
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Determine the yield and characterize the product for purity.
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Purification Parameters
| Parameter | Recrystallization | Column Chromatography |
| Stationary Phase | Not applicable | Silica Gel |
| Mobile Phase/Solvent | Ethanol/Water | Hexane/Ethyl Acetate (gradient) |
| Typical Purity | Good to High | Very High |
| Scale | Milligrams to Kilograms | Milligrams to Grams |
| Time Required | Shorter | Longer |
| Solvent Consumption | Lower | Higher |
Purification Workflow
References
preventing degradation of N-(2-ethoxyphenyl)-3-oxobutanamide during experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of N-(2-ethoxyphenyl)-3-oxobutanamide during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
A1: this compound is an organic compound belonging to the class of β-keto amides.[1][2] Structurally, it features an acetoacetamide moiety attached to an aniline derivative. These types of compounds are known to be versatile in organic synthesis. For instance, they are used in the production of organic pigments, such as arylide yellows.[2] They also serve as intermediates in the synthesis of various heterocyclic compounds and have been investigated for their potential biological activities.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound are hydrolysis, thermal decomposition, and oxidation. The β-keto amide functionality is susceptible to cleavage by hydrolysis, especially under strong acidic or basic conditions.[1][3] Elevated temperatures can lead to thermal decomposition, which may release toxic nitrogen oxide fumes.[4] Additionally, the molecule can undergo oxidation.[5]
Q3: How should I properly store this compound?
A3: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area.[4] It is advisable to keep the container tightly sealed to protect it from moisture and atmospheric oxygen, which could contribute to hydrolysis and oxidation, respectively. Storing at low temperatures is also recommended.[4]
Q4: What are the signs that my sample of this compound may have degraded?
A4: Visual signs of degradation can include a change in color or the appearance of impurities. However, degradation may not always be visible. The most reliable way to assess the purity of your sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products. A change in the melting point can also indicate the presence of impurities.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Compound appears to be degrading in solution during an experiment.
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Possible Cause 1: pH of the solution is too high or too low.
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Troubleshooting Step: The β-keto amide linkage is prone to hydrolysis under harsh pH conditions.[1][3] Whenever possible, maintain the pH of your experimental solution within a neutral range (pH 6-8). If the reaction requires acidic or basic conditions, consider running it at a lower temperature to slow down the rate of hydrolysis.
-
-
Possible Cause 2: The solvent is not appropriate.
-
Troubleshooting Step: While this compound is poorly soluble in water, the use of protic solvents, especially in combination with acidic or basic catalysts, can facilitate hydrolysis.[2] If possible, use aprotic solvents. If an aqueous or protic solvent system is necessary, ensure the pH is controlled and consider using a buffered solution.
-
-
Possible Cause 3: Exposure to light.
-
Troubleshooting Step: Photodegradation can be a concern for many organic molecules. To minimize this, conduct your experiments in amber glassware or protect your reaction vessel from light by wrapping it in aluminum foil.
-
Issue 2: Inconsistent results or lower than expected yields in reactions.
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Possible Cause 1: Thermal degradation.
-
Troubleshooting Step: this compound can decompose at high temperatures.[4] If your protocol involves heating, use the lowest effective temperature and minimize the heating time. Monitor the reaction progress closely to avoid prolonged exposure to heat after the reaction is complete.
-
-
Possible Cause 2: Oxidation of the compound.
-
Troubleshooting Step: The molecule is susceptible to oxidation.[5] To prevent this, consider degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid the use of strong oxidizing agents unless they are a required part of the reaction.
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Experimental Protocols
Below are detailed methodologies for key experiments, designed to minimize the degradation of this compound.
Protocol 1: Preparation of a Stock Solution
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Materials: this compound, appropriate aprotic solvent (e.g., DMSO, DMF), volumetric flask, inert gas source (optional).
-
Procedure:
-
Weigh the desired amount of this compound in a clean, dry vial.
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Transfer the solid to a volumetric flask.
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Add a small amount of the chosen aprotic solvent to dissolve the solid. Gentle sonication can be used to aid dissolution.
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Once dissolved, dilute to the final volume with the solvent.
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For long-term storage, flush the headspace of the flask with an inert gas before sealing.
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Store the stock solution at -20°C or -80°C, protected from light.
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Protocol 2: General Reaction Setup to Minimize Degradation
-
Materials: Reaction vessel (round-bottom flask), condenser (if heating), magnetic stirrer and stir bar, inert gas inlet/outlet, appropriate solvents and reagents.
-
Procedure:
-
Dry all glassware thoroughly before use to minimize water content.
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Add this compound and any other solid reagents to the reaction vessel.
-
Flush the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent via a syringe or cannula.
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If heating is required, use a temperature-controlled heating mantle or oil bath and set it to the minimum necessary temperature.
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Monitor the reaction by a suitable method (e.g., TLC or LC-MS).
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Upon completion, proceed with the workup as quickly as possible to avoid prolonged exposure to potentially degradative conditions.
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Data Presentation
Table 1: Recommended Storage Conditions and Incompatible Materials
| Parameter | Recommendation | Rationale |
| Temperature | Cool, low temperature[4] | To minimize thermal decomposition. |
| Atmosphere | Dry, inert (e.g., N₂, Ar) | To prevent hydrolysis and oxidation.[5] |
| Light Exposure | Protected from light (amber vials) | To prevent potential photodegradation. |
| Incompatible Materials | Strong acids, strong bases, oxidizing agents | These can promote hydrolysis and oxidation.[1][3][5] |
Visualizations
Below are diagrams illustrating key concepts related to the handling and degradation of this compound.
Caption: Major degradation pathways for this compound.
Caption: Recommended experimental workflow to prevent degradation.
References
challenges in the characterization of N-(2-ethoxyphenyl)-3-oxobutanamide
Welcome to the technical support center for the characterization of N-(2-ethoxyphenyl)-3-oxobutanamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.
I. Spectroscopic Characterization
The following sections address common challenges encountered during the spectroscopic analysis of this compound.
Frequently Asked Questions (FAQs) - Spectroscopy
Q1: My ¹H NMR spectrum shows more peaks than expected. What could be the reason?
A1: The presence of more signals than anticipated in the ¹H NMR spectrum is likely due to keto-enol tautomerism. This compound, being a β-dicarbonyl compound, can exist as an equilibrium mixture of the keto and enol forms. This equilibrium is often slow on the NMR timescale, resulting in distinct sets of peaks for each tautomer. The ratio of the tautomers can be influenced by the solvent, temperature, and concentration.[1][2][3][4][5]
Q2: How can I identify the keto and enol forms in the ¹H NMR spectrum?
A2: The enol form is characterized by a distinctive vinyl proton signal (around 5-6 ppm) and a broad enolic hydroxyl proton signal (can be anywhere from 10-15 ppm). The keto form will show a characteristic singlet for the methylene protons (CH₂) flanked by the two carbonyl groups (around 3.5-4.0 ppm). By integrating the signals corresponding to each form, you can determine the keto-enol ratio in your sample.
Q3: The chemical shifts in my NMR spectrum do not exactly match the predicted values. Should I be concerned?
A3: Minor deviations in chemical shifts are common and can be caused by differences in solvent, concentration, and temperature. As long as the splitting patterns and relative integrations are consistent with the structure, small variations are generally not a cause for concern. Always report the solvent used for the NMR analysis.
Q4: What are the expected key signals in the IR spectrum of this compound?
A4: The IR spectrum will show characteristic absorptions for the functional groups present. Key signals include N-H stretching (around 3300-3100 cm⁻¹), C=O stretching for both the ketone and amide (typically in the 1720-1650 cm⁻¹ region), and C-O stretching from the ethoxy group (around 1250-1000 cm⁻¹). The presence of the aromatic ring will also be indicated by C=C stretching bands (around 1600-1450 cm⁻¹) and C-H stretching just above 3000 cm⁻¹.[6][7][8]
Q5: How can I confirm the molecular weight of my compound using mass spectrometry?
A5: The molecular weight of this compound is 221.25 g/mol . In an electron ionization (EI) mass spectrum, you should look for the molecular ion peak (M⁺) at m/z = 221. Depending on the ionization method, you might also see adducts such as [M+H]⁺ at m/z = 222 or [M+Na]⁺ at m/z = 244.
Data Presentation: Expected Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These are predicted values and may vary slightly based on experimental conditions.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Keto Form) |
| ~8.3 | Singlet | 1H | Amide N-H |
| ~8.1 | Doublet | 1H | Aromatic C-H |
| ~7.0-7.2 | Multiplet | 3H | Aromatic C-H |
| ~4.1 | Quartet | 2H | -OCH₂CH₃ |
| ~3.6 | Singlet | 2H | -COCH₂CO- |
| ~2.3 | Singlet | 3H | -COCH₃ |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment (Keto Form) |
| ~204 | Ketone C=O |
| ~165 | Amide C=O |
| ~148 | Aromatic C-O |
| ~128 | Aromatic C-H |
| ~124 | Aromatic C-H |
| ~121 | Aromatic C-H |
| ~112 | Aromatic C-H |
| ~64 | -OCH₂CH₃ |
| ~50 | -COCH₂CO- |
| ~31 | -COCH₃ |
| ~15 | -OCH₂CH₃ |
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-3100 | N-H Stretch (Amide) |
| 3100-3000 | C-H Stretch (Aromatic) |
| 3000-2850 | C-H Stretch (Aliphatic) |
| ~1715 | C=O Stretch (Ketone) |
| ~1670 | C=O Stretch (Amide I) |
| 1600-1450 | C=C Stretch (Aromatic) |
| ~1540 | N-H Bend (Amide II) |
| 1250-1000 | C-O Stretch (Ether) |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Possible Fragment |
| 221 | [M]⁺ |
| 178 | [M - COCH₃]⁺ |
| 150 | [M - COCH₂CO]⁺ |
| 135 | [C₈H₉NO]⁺ |
| 108 | [C₆H₄O-CH₂]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols: Spectroscopy
-
NMR Spectroscopy: Prepare a solution of ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum using either a KBr pellet method or as a thin film on a salt plate.
-
Mass Spectrometry: Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Visualization: Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic characterization.
II. Chromatographic Analysis
This section provides guidance on the analysis of this compound using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) - Chromatography
Q6: I am developing an HPLC method. What are good starting conditions?
A6: A reverse-phase HPLC method is a good starting point. You can begin with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to ensure good peak shape. A gradient elution from a lower to a higher concentration of acetonitrile will likely be effective in eluting the compound and any potential impurities.[9]
Q7: My peaks are tailing. How can I improve the peak shape?
A7: Peak tailing in reverse-phase HPLC can be caused by several factors.[10][11]
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Secondary Interactions: Interactions between basic analytes and acidic silanol groups on the silica-based column packing can cause tailing. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase or using a lower pH can mitigate this.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
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Contamination: A buildup of contaminants on the column frit or at the head of the column can also cause poor peak shape. Flushing the column or using a guard column can help.
Q8: I am seeing unexpected peaks in my chromatogram. What could they be?
A8: Unexpected peaks can be due to a number of sources:
-
Impurities: These could be unreacted starting materials (e.g., 2-ethoxyaniline, ethyl acetoacetate), byproducts from the synthesis, or degradation products.[12][13]
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Ghost Peaks: These are peaks that appear in blank runs and can originate from the mobile phase, the injector, or carryover from a previous injection.[10]
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Enol Tautomer: While less common in reverse-phase HPLC, it is possible under certain conditions to see a separate peak for the enol tautomer, although the interconversion is usually fast relative to the chromatographic timescale.
Data Presentation: HPLC Method Parameters
Table 5: Starting HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols: HPLC
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase (e.g., 1 mg/mL in 50:50 acetonitrile:water). Filter the sample through a 0.45 µm syringe filter before injection.
-
Method Execution: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the sample and run the gradient method.
Visualization: Impurity Identification Workflow
Caption: Workflow for identifying unknown impurities via HPLC.
III. Thermal Analysis
This section covers the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for the characterization of this compound.
Frequently Asked Questions (FAQs) - Thermal Analysis
Q9: What information can I get from DSC analysis?
A9: DSC measures the heat flow into or out of a sample as a function of temperature. For a crystalline solid like this compound, DSC can be used to determine its melting point and purity. A sharp melting endotherm is indicative of a pure compound, while a broad peak or the presence of multiple peaks can suggest the presence of impurities or polymorphism.[14][15][16]
Q10: My DSC thermogram shows a broad melting peak. What does this mean?
A10: A broad melting peak usually indicates the presence of impurities, which depress and broaden the melting range. It could also suggest that the sample is not fully crystalline (i.e., contains amorphous content) or that decomposition is occurring during melting.
Q11: What is the purpose of TGA for this compound?
A11: TGA measures the change in mass of a sample as it is heated. It is useful for determining the thermal stability of the compound and for quantifying the amount of volatile components, such as residual solvent or water. A TGA thermogram will show a mass loss at the decomposition temperature of the compound.[14][15][16][17]
Data Presentation: Expected Thermal Analysis Data
Table 6: Expected Thermal Properties
| Property | Expected Value/Observation | Technique |
| Melting Point | ~100-110 °C (sharp endotherm) | DSC |
| Decomposition | > 200 °C | TGA |
| Residual Solvents | Mass loss at temperatures < 100 °C | TGA |
Experimental Protocols: Thermal Analysis
-
DSC: Accurately weigh 2-5 mg of the sample into an aluminum pan. Heat the sample at a rate of 10 °C/min under a nitrogen atmosphere.
-
TGA: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan. Heat the sample at a rate of 10 °C/min under a nitrogen atmosphere.
Visualization: Logic for Interpreting Thermal Data
Caption: Decision tree for interpreting DSC and TGA data.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cores.research.asu.edu [cores.research.asu.edu]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification, isolation and characterization of process related impurities in ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DSC vs TGA analysis | Universal Lab Blog [universallab.org]
- 15. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 16. worldoftest.com [worldoftest.com]
- 17. TGA and DSC ppt | PPTX [slideshare.net]
refining analytical methods for N-(2-ethoxyphenyl)-3-oxobutanamide detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of N-(2-ethoxyphenyl)-3-oxobutanamide.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound using common analytical techniques.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?
Answer: Poor peak shape can be caused by several factors. Here is a systematic approach to troubleshooting:
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Secondary Silanol Interactions: Free silanol groups on the silica backbone of the HPLC column can interact with the analyte, causing peak tailing.
-
Solution: Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, use a column with end-capping or a different stationary phase.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.
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Column Overload: Injecting too much sample can lead to peak fronting.
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Solution: Dilute the sample and reinject. Perform a concentration-response study to determine the optimal loading amount for your column.
-
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Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can lead to poor peak shapes.
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Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
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Question: My retention time for this compound is shifting between injections. What is the cause?
Answer: Retention time instability is a common issue that can compromise data quality. Consider the following causes:
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Inconsistent Mobile Phase Composition: Small variations in the mobile phase mixture can lead to significant shifts.
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Solution: Ensure the mobile phase is thoroughly mixed and degassed. If preparing the mobile phase manually, use precise measurements. For gradient elution, ensure the pump is functioning correctly.
-
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Fluctuations in Column Temperature: Temperature affects solvent viscosity and analyte interaction with the stationary phase.
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Solution: Use a column oven to maintain a constant and consistent temperature (e.g., 25-40°C).[3]
-
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Column Equilibration: Insufficient equilibration time between gradient runs will cause retention time drift.
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Solution: Increase the column equilibration time to ensure the column returns to the initial mobile phase conditions before the next injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Question: I am observing low sensitivity or no peak for this compound in my GC-MS analysis. What should I do?
Answer: Low sensitivity can be due to the analyte's properties or instrumental issues.
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Analyte Volatility and Thermal Stability: this compound may have insufficient volatility or may degrade at high temperatures in the GC inlet.
-
Solution: Chemical derivatization can improve volatility and thermal stability. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4] This creates a more volatile trimethylsilyl (TMS) derivative of the molecule.
-
-
Inlet Temperature: The inlet temperature may be too low for efficient volatilization or too high, causing degradation.
-
Solution: Optimize the inlet temperature. A typical starting point is 250°C, but this may need to be adjusted.[5]
-
-
Ion Source Contamination: A dirty ion source in the mass spectrometer will significantly reduce sensitivity.
-
Solution: Follow the manufacturer's instructions to clean the ion source.
-
Question: Why does my mass spectrum for the analyte not match the expected fragmentation pattern?
Answer: Mismatched mass spectra can arise from co-eluting impurities or incorrect instrument settings.
-
Co-elution: An impurity may be eluting at the same retention time as your analyte.
-
Solution: Improve chromatographic separation by modifying the oven temperature program (e.g., using a slower ramp rate).[4] Review the total ion chromatogram (TIC) for any signs of unresolved peaks.
-
-
Incorrect Mass Spectrometer Tuning: The mass spectrometer may be out of calibration.
-
Solution: Perform an instrument tune using the manufacturer's recommended calibration standard.[4]
-
-
Analyte Degradation: The compound may be degrading in the GC system, leading to spectra of the degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing an analytical method for this compound?
The initial step is to gather information about the analyte's physicochemical properties, such as its molecular weight (221.25 g/mol ), polarity, and potential for degradation.[6][7] This information will guide the selection of the analytical technique and initial experimental conditions.
Q2: How should I prepare my samples for analysis?
Sample preparation depends on the matrix.
-
For solid samples (e.g., pharmaceutical powders): Dissolve the sample in a suitable solvent like acetonitrile or methanol.
-
For biological samples (e.g., plasma): Protein precipitation is often necessary, followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte and remove interferences.[8]
-
For all samples: Filtration through a 0.22 µm or 0.45 µm filter is recommended before injection to protect the analytical column.
Q3: How can I ensure the stability of this compound in my samples and standards?
The molecule's β-diketone functionality makes it susceptible to oxidation.[7][9] It is advisable to store stock solutions and prepared samples at low temperatures (e.g., 4°C) and protected from light. Prepare fresh working standards daily if stability is a concern.
Q4: Which analytical technique is better for this compound: HPLC-UV or GC-MS?
The choice depends on the application:
-
HPLC-UV is often sufficient for routine purity testing and quantification in controlled samples where sensitivity requirements are not extreme. It is generally non-destructive. Reverse-phase HPLC is a common starting point.[1][9]
-
GC-MS provides higher specificity due to mass fragmentation patterns and is excellent for identification and analysis in complex matrices.[10][11] However, it may require derivatization to improve the volatility of this compound.[4]
-
LC-MS combines the separation power of HPLC with the sensitivity and specificity of mass spectrometry, making it a powerful tool for detecting low concentrations, especially in bioanalytical studies.[12]
Data Presentation
Table 1: Example Starting Conditions for HPLC-UV Analysis
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% A / 30% B, ramp to 10% A / 90% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
Note: These are starting conditions and should be optimized for your specific application.
Table 2: Example Starting Conditions for GC-MS Analysis
| Parameter | Recommended Setting |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[4] |
| Inlet Temperature | 270°C[4] |
| Injection Mode | Split (e.g., 30:1 ratio)[4] |
| Oven Program | 50°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min)[4] |
| Transfer Line Temp | 270°C[4] |
| Ion Source Temp | 230°C[4] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |
| Derivatization | Optional: Co-injection with BSTFA + 1% TMCS[4] |
Note: These are starting conditions and should be optimized for your specific application.
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution.
-
Chromatography: Set up the HPLC system according to the parameters in Table 1.
-
Analysis: Inject the standards to create a calibration curve. Inject the prepared samples.
-
Quantification: Determine the concentration of the analyte in the samples by comparing its peak area to the calibration curve.
Protocol 2: GC-MS Method for Identification
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate.
-
Derivatization (If Necessary): Mix 100 µL of the sample solution with 100 µL of a silylating agent (e.g., BSTFA). Heat the mixture at 60°C for 30 minutes to ensure complete reaction.
-
Chromatography: Set up the GC-MS system according to the parameters in Table 2.
-
Analysis: Inject 1 µL of the prepared (or derivatized) sample into the GC-MS.
-
Identification: Compare the resulting mass spectrum of the chromatographic peak with a reference library or a previously acquired spectrum of a pure standard to confirm the identity of this compound.
Visualizations
Caption: General workflow for analytical method development and execution.
Caption: Troubleshooting flowchart for HPLC peak shape issues.
References
- 1. N-(2-Chlorophenyl)-3-oxobutanamide | SIELC Technologies [sielc.com]
- 2. N-(4-Ethoxyphenyl)-3-oxobutanamide | SIELC Technologies [sielc.com]
- 3. US8975402B2 - HPLC method for the analysis of bosetan and related substances and use of these substances as reference standards and markers - Google Patents [patents.google.com]
- 4. Analytical Quality Evaluation of the Tox21 Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. This compound | C12H15NO3 | CID 296086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(4-Ethoxyphenyl)-3-oxobutanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. env.go.jp [env.go.jp]
- 9. N-(2-Methoxyphenyl)-3-oxobutanamide | 92-15-9 | Benchchem [benchchem.com]
- 10. jmchemsci.com [jmchemsci.com]
- 11. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 12. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of N-(2-ethoxyphenyl)-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic methods for N-(2-ethoxyphenyl)-3-oxobutanamide, a key intermediate in the synthesis of various heterocyclic compounds and a potential building block in drug discovery. We will delve into two primary synthesis routes: the classical condensation reaction under conventional heating and the more modern microwave-assisted approach.
At a Glance: Comparison of Synthesis Methods
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Starting Materials | 2-Ethoxyaniline, Ethyl acetoacetate | 2-Ethoxyaniline, Ethyl acetoacetate |
| Catalyst | Potassium tert-butoxide (catalytic amount) | Potassium tert-butoxide (catalytic amount) |
| Solvent | Typically solvent-free or high-boiling point solvent | Typically solvent-free |
| Reaction Time | 1–10 hours | 3–7 minutes |
| Yield | Moderate to High (Varies with substrate) | Generally higher than conventional heating |
| Energy Consumption | High | Low |
| Environmental Impact | Higher due to prolonged heating and potential solvent use | Lower, aligns with green chemistry principles |
Synthesis Methods in Detail
The synthesis of this compound is most commonly achieved through the acetoacetylation of 2-ethoxyaniline. This can be accomplished using different acetylating agents and reaction conditions. Below, we compare the two most prevalent methods.
Conventional Heating Method
This traditional approach involves the condensation of 2-ethoxyaniline with ethyl acetoacetate. The reaction is typically carried out in the presence of a catalytic amount of a base, such as potassium tert-butoxide, and is often performed without a solvent.
Experimental Protocol:
A mixture of 2-ethoxyaniline and ethyl acetoacetate (in a molar ratio of approximately 1:1 to 1:2) and a catalytic amount of potassium tert-butoxide is placed in a round-bottom flask.[1] The reaction mixture is heated under reflux for a period ranging from 1 to 10 hours.[1] Progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the crude product is triturated with a suitable solvent like dry ether. The solid product is then collected by filtration and purified by recrystallization from a solvent such as aqueous ethanol to yield this compound as a crystalline solid.[1]
Microwave-Assisted Synthesis
A more contemporary and efficient method utilizes microwave irradiation to accelerate the reaction between 2-ethoxyaniline and ethyl acetoacetate. This "green" chemistry approach often leads to higher yields in significantly shorter reaction times.
Experimental Protocol:
Similar to the conventional method, 2-ethoxyaniline, ethyl acetoacetate, and a catalytic amount of potassium tert-butoxide are mixed in a vessel suitable for microwave synthesis.[1] The mixture is then subjected to microwave irradiation at a controlled power (e.g., 480-640W) for a short duration, typically 3 to 7 minutes.[1] After the reaction, the workup and purification procedure is similar to the conventional method, involving cooling, trituration, filtration, and recrystallization.[1]
Logical Workflow: this compound as a Synthetic Intermediate
This compound is a valuable intermediate for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds which are prevalent in pharmaceuticals and other functional materials. The following diagram illustrates its central role in synthetic chemistry.
Caption: Synthetic pathways to and from this compound.
Concluding Remarks
The choice of synthesis method for this compound depends on the specific requirements of the laboratory or industrial setting. While the conventional heating method is well-established, the microwave-assisted approach offers significant advantages in terms of reaction time, energy efficiency, and alignment with the principles of green chemistry. For rapid synthesis and process optimization, microwave-assisted synthesis is the superior choice. Further research into catalyst-free and alternative solvent conditions could further enhance the environmental friendliness of both methods.
References
A Comparative Guide to the Reactivity of N-(2-ethoxyphenyl)-3-oxobutanamide and N-(2-methoxyphenyl)-3-oxobutanamide in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of N-(2-ethoxyphenyl)-3-oxobutanamide and its close analog, N-(2-methoxyphenyl)-3-oxobutanamide. This document is intended to assist researchers in selecting the appropriate starting material for the synthesis of complex organic molecules, particularly heterocyclic compounds. The comparison is based on established chemical principles and available, albeit limited, comparative experimental data.
Introduction to N-(2-alkoxyphenyl)-3-oxobutanamides
This compound and N-(2-methoxyphenyl)-3-oxobutanamide are both members of the acetoacetanilide family of organic compounds. These molecules are characterized by a β-ketoamide functional group, which makes them versatile precursors in a variety of chemical reactions. The presence of an alkoxy group (ethoxy or methoxy) at the ortho position of the phenyl ring can influence their reactivity through steric and electronic effects.
Chemical Structures:
-
This compound:
-
Molecular Formula: C₁₂H₁₅NO₃
-
Molecular Weight: 221.25 g/mol
-
-
N-(2-methoxyphenyl)-3-oxobutanamide:
-
Molecular Formula: C₁₁H₁₃NO₃
-
Molecular Weight: 207.23 g/mol [1]
-
Comparative Reactivity in the Gewald Reaction
The Gewald reaction is a multicomponent reaction used for the synthesis of highly substituted 2-aminothiophenes. This reaction typically involves the condensation of a ketone or aldehyde with an active methylene compound (like our target acetoacetanilides) and elemental sulfur in the presence of a base.
General Reaction Scheme:
Caption: General workflow of the Gewald Reaction.
Expected Performance:
The primary difference between the two molecules is the size of the alkoxy group at the ortho position (ethoxy vs. methoxy).
-
Electronic Effects: Both the ethoxy and methoxy groups are electron-donating through resonance, which can influence the acidity of the active methylene protons. The electronic difference between the two is generally considered to be small.
-
Steric Effects: The ethoxy group is slightly bulkier than the methoxy group. This increased steric hindrance could potentially slow down the initial condensation step of the Gewald reaction. However, in many cases, this difference in steric bulk is not significant enough to cause a major difference in reaction outcomes, especially if the reaction is carried out at elevated temperatures.
One study on a three-component reaction involving various N-aryl-3-oxobutanamides noted that the 2-methoxy and 2-ethoxy derivatives behaved similarly under the studied conditions, leading to the formation of specific heterocyclic structures. This suggests that for certain transformations, the difference between the methoxy and ethoxy groups may be negligible.
Table 1: Postulated Comparison in the Gewald Reaction
| Parameter | This compound | N-(2-methoxyphenyl)-3-oxobutanamide | Rationale |
| Reaction Rate | Potentially slightly slower | Potentially slightly faster | The slightly larger steric bulk of the ethoxy group may hinder the approach of reactants. |
| Yield | Expected to be comparable | Expected to be comparable | The electronic effects are similar, and the steric difference may not be significant enough to drastically affect the overall yield. |
| Product Purity | Expected to be comparable | Expected to be comparable | Side reactions are not expected to differ significantly based on the alkoxy substituent. |
Other Common Reactions
Both this compound and N-(2-methoxyphenyl)-3-oxobutanamide can participate in a variety of other chemical transformations due to their β-ketoamide functionality. These include:
-
Japp-Klingemann Reaction: This reaction is used to synthesize hydrazones from β-keto esters or β-ketoamides and aryl diazonium salts. Both compounds are expected to undergo this reaction readily.
-
Biginelli Reaction: A multicomponent reaction to form dihydropyrimidinones. The active methylene group in both compounds can participate in the initial condensation with an aldehyde.
-
Hantzsch Pyridine Synthesis: This reaction is used to synthesize dihydropyridines. Similar to the Biginelli reaction, the β-ketoamide can serve as one of the key components.
-
Condensation Reactions: The active methylene group can be condensed with various electrophiles.
-
Reduction: The ketone group can be reduced to a secondary alcohol.[1]
-
Oxidation: The molecule can undergo oxidation reactions, potentially leading to quinone-like structures.[1]
In all these reactions, the primary difference in reactivity between the ethoxy and methoxy analogs is expected to be subtle and primarily driven by steric factors.
Experimental Protocols
General Experimental Protocol for the Gewald Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
N-(2-alkoxyphenyl)-3-oxobutanamide (1 equivalent)
-
Malononitrile (1 equivalent)
-
Elemental Sulfur (1.1 equivalents)
-
Morpholine (or another suitable base, catalytic amount)
-
Ethanol (solvent)
Procedure:
-
To a solution of N-(2-alkoxyphenyl)-3-oxobutanamide and malononitrile in ethanol, add elemental sulfur.
-
Add a catalytic amount of morpholine to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Potential Biological Activity and Signaling Pathway Modulation
Derivatives of acetoacetanilides have been investigated for a range of biological activities, including anti-inflammatory and antimicrobial properties. While direct studies on the signaling pathways modulated by this compound or N-(2-methoxyphenyl)-3-oxobutanamide are limited, related compounds have been shown to affect inflammatory pathways.
One of the key signaling pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. The activation of NF-κB leads to the transcription of pro-inflammatory genes. Inhibition of this pathway is a major target for anti-inflammatory drug development. It is plausible that N-aryl-β-enaminones, which can be formed from β-ketoamides, could inhibit the NF-κB pathway, potentially by inhibiting the IκB kinase (IKK) complex, which is crucial for NF-κB activation.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Conclusion
This compound and N-(2-methoxyphenyl)-3-oxobutanamide are valuable and versatile starting materials for organic synthesis. Their reactivity is largely dictated by the β-ketoamide functional group. The difference in the ortho-alkoxy substituent (ethoxy vs. methoxy) is expected to have a minor impact on their chemical reactivity, with the slightly larger steric bulk of the ethoxy group potentially leading to marginally slower reaction rates in some cases. For most synthetic applications, the choice between the two may be guided by factors such as cost and availability rather than significant differences in chemical performance. Further direct comparative studies are warranted to quantify the subtle differences in their reactivity profiles across a broader range of chemical transformations.
References
A Comparative Analysis of the Biological Activity of N-aryl-3-oxobutanamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
N-aryl-3-oxobutanamide derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. This guide provides a comparative analysis of their antibacterial and anticancer properties, supported by experimental data, to inform future drug discovery and development efforts.
Antibacterial Activity
N-aryl-3-oxobutanamide derivatives have demonstrated notable potential as antibacterial agents, particularly against resistant pathogens. The substitution pattern on the N-aryl ring plays a crucial role in determining the antibacterial potency and spectrum.
Structure-Activity Relationship
A study on 2-benzylidene-3-oxobutanamide derivatives revealed key structure-activity relationships (SAR) for their antibacterial effects.[1] Generally, electron-withdrawing groups on the aryl ring enhance activity.
-
Nitro Substitutions: Compounds with nitro groups at the -3 and -4 positions of the aryl ring show significant antimicrobial activity.[1]
-
Halogen Substitutions: The presence of halogens, such as chlorine or fluorine, at the -2 and -4 positions of the aryl ring is beneficial for antibacterial activity.[1]
-
Hydrophilic Substitutions: Conversely, the introduction of hydrophilic groups tends to diminish antibacterial efficacy.[1]
-
Electronegative Groups: An electronegative group like cyano (-CN) at the ortho position has been shown to confer activity specifically against Gram-negative bacteria.[1]
Comparative Antibacterial Potency
The following table summarizes the minimum inhibitory concentrations (MICs) of selected 2-benzylidene-3-oxobutanamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii (MDR-AB).
| Compound | Aryl Substituent | MIC (µg/mL) vs. Sa-MRSA | MIC (µg/mL) vs. Ab-MDR |
| 17 | 3-Nitrobenzylidene | 4 | 8 |
| 18 | 4-Nitrobenzylidene | 2 | >32 |
| 19 | 2-Chlorobenzylidene | 8 | >32 |
| 21 | 4-Chlorobenzylidene | 4 | >32 |
| 25 | 4-Fluorobenzylidene | 8 | >32 |
| 27 | 2,4-Dichlorobenzylidene | 4 | >32 |
| 28 | 2-Cyanobenzylidene | >32 | 16 |
Sa-MRSA: Staphylococcus aureus-Methicillin-Resistant; Ab-MDR: Acinetobacter baumannii-Multidrug-Resistant. Data sourced from[1].
Anticancer Activity
Derivatives of N-aryl-3-oxobutanamide have also been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.
Comparative Cytotoxicity
The table below presents the in vitro cytotoxic activity (IC50 values) of representative N-aryl(indol-3-yl)glyoxamide derivatives, which share a similar N-aryl amide core structure, against various human cancer cell lines.
| Compound | N-Aryl Group | IC50 (nM) vs. HeLa/KB | IC50 (nM) vs. L1210 | IC50 (nM) vs. SKOV3 |
| 55 | Pyridin-4-yl | 39 | 51 | 11 |
HeLa/KB: Human cervix carcinoma; L1210: Murine leukemia; SKOV3: Human ovarian carcinoma. Data sourced from[2].
Experimental Protocols
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The suspension is then diluted to the final working concentration.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.[3]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Visualizations
Caption: Experimental workflow for the synthesis, screening, and analysis of N-aryl-3-oxobutanamide derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by certain N-aryl amide derivatives.
References
- 1. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of N-aryl(indol-3-yl)glyoxamides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of N-(2-ethoxyphenyl)-3-oxobutanamide: A Spectroscopic Comparison
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic validation of N-(2-ethoxyphenyl)-3-oxobutanamide, with a comparative analysis against its structural isomer, N-(4-ethoxyphenyl)-3-oxobutanamide.
This guide provides a detailed examination of the spectroscopic data used to confirm the chemical structure of this compound. Through a comparative analysis with its para-isomer, N-(4-ethoxyphenyl)-3-oxobutanamide, this document highlights the key differentiating features in their respective Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.
Spectroscopic Data Comparison
The structural elucidation of this compound is achieved through the combined interpretation of various spectroscopic techniques. A comparison with its isomer, N-(4-ethoxyphenyl)-3-oxobutanamide, demonstrates the sensitivity of these methods to the substitution pattern on the aromatic ring.
| Spectroscopic Technique | This compound | N-(4-ethoxyphenyl)-3-oxobutanamide | Key Differentiators |
| IR Spectroscopy (cm⁻¹) | C=O (amide): ~1660C=O (ketone): ~1715N-H Stretch: ~3300C-O-C Stretch: ~1240 | C=O (amide): ~1655C=O (ketone): ~1705N-H Stretch: ~3290C-O-C Stretch: ~1245 | Subtle shifts in C=O and N-H stretching frequencies due to differences in electronic effects and potential intramolecular interactions in the ortho isomer. |
| ¹H NMR Spectroscopy (ppm) | Aromatic protons show a more complex splitting pattern characteristic of ortho-substitution.Signals for the ethoxy group and the butanamide chain are present. | Aromatic protons typically show a simpler AA'BB' splitting pattern characteristic of para-substitution.[1] | The splitting pattern of the aromatic protons is the most definitive diagnostic feature. |
| ¹³C NMR Spectroscopy (ppm) | Twelve distinct carbon signals are expected, reflecting the asymmetry of the molecule. | Fewer aromatic carbon signals may be observed due to the symmetry of the para-substituted ring. | The number and chemical shifts of the aromatic carbon signals confirm the substitution pattern. |
| Mass Spectrometry (m/z) | Molecular Ion (M⁺): 221Key Fragments: [M-CH₃CO]⁺, [M-OC₂H₅]⁺, fragments from the ethoxyphenyl cation. | Molecular Ion (M⁺): 221[1]Key Fragments: [M-CH₃CO]⁺, [M-OC₂H₅]⁺, fragments from the ethoxyphenyl cation.[1] | While the molecular ion is the same, the relative abundances of fragment ions, particularly those involving the ethoxyphenyl moiety, may differ due to the different substitution pattern influencing fragmentation pathways. |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters should be optimized for best results.
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Place the mixture into a pellet die and apply pressure (typically 8-10 tons) to form a transparent pellet.
-
-
Data Acquisition:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or a pure KBr pellet.
-
Ratio the sample spectrum against the background to obtain the final absorbance or transmittance spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: ¹H and ¹³C NMR Spectroscopy.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum, ensuring adequate signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Mass Spectrometry (MS)
Method: Electron Ionization (EI) Mass Spectrometry.
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
-
Ionization:
-
Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis:
-
Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using the described spectroscopic methods.
This guide serves as a foundational resource for the structural characterization of this compound. The presented data and protocols offer a robust framework for researchers to confidently validate their synthesized compounds and to distinguish between closely related structural isomers.
References
A Comparative Guide to the Potential Cross-Reactivity of N-(2-ethoxyphenyl)-3-oxobutanamide in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of the compound N-(2-ethoxyphenyl)-3-oxobutanamide. Due to a lack of direct experimental data on this specific molecule, this document focuses on inferred potential interactions with key biological targets based on the well-established pharmacology of structurally related compounds. The primary enzymes of interest for potential cross-reactivity are Cytochrome P450 1A2 (CYP1A2) and Cyclooxygenase-2 (COX-2).
This guide is intended to inform the design of future experimental studies and to provide a framework for the preliminary assessment of the compound's off-target effects. The information presented is based on an analysis of existing literature on analogous structures, including phenacetin, bucetin, and various N-aryl acetoacetamide derivatives.
Table of Contents
-
Executive Summary of Potential Cross-Reactivity
-
Comparative Analysis of Potential Biological Targets
-
Cytochrome P450 1A2 (CYP1A2)
-
Cyclooxygenase-2 (COX-2)
-
-
Experimental Protocols for Cross-Reactivity Assessment
-
CYP1A2 Inhibition Assay (Fluorometric)
-
COX-2 Inhibition Assay (Fluorometric)
-
-
Data Presentation (Templates for Experimental Results)
-
Visualized Experimental Workflows and Metabolic Pathways
Executive Summary of Potential Cross-Reactivity
This compound is an organic compound for which dedicated cross-reactivity studies are not publicly available. However, its structural similarity to known bioactive molecules suggests a potential for interactions with key enzymes involved in drug metabolism and inflammation.
-
Potential for CYP1A2 Interaction: The ethoxyphenyl acetamide moiety of the target compound is structurally analogous to phenacetin, a well-documented substrate of CYP1A2. The metabolism of phenacetin is a critical factor in its pharmacological and toxicological profile. Therefore, it is highly probable that this compound may act as a substrate or inhibitor of CYP1A2.
-
Potential for COX-2 Interaction: The general class of N-aryl acetoacetamides has been explored for analgesic and anti-inflammatory properties, activities often mediated by the inhibition of cyclooxygenase (COX) enzymes. The structural features of this compound, including an aromatic ring and a flexible side chain with hydrogen bonding potential, suggest that it could fit within the larger active site of the inducible COX-2 enzyme, which is a key target for anti-inflammatory drugs.
Comparative Analysis of Potential Biological Targets
Cytochrome P450 1A2 (CYP1A2)
CYP1A2 is a crucial enzyme in the metabolism of a wide range of xenobiotics, including many pharmaceutical drugs and procarcinogens.
-
Structural Analogy: The primary rationale for suspecting an interaction with CYP1A2 stems from the structural similarity of this compound to phenacetin. Phenacetin undergoes O-deethylation by CYP1A2 to form acetaminophen[1][2][3][4]. The ethoxy group on the phenyl ring of the target compound is a key structural feature shared with phenacetin.
-
Substrate Profile of CYP1A2: CYP1A2 typically metabolizes planar, hydrophobic molecules containing aromatic rings[5][6][7][8]. This compound fits this general profile.
-
Potential Consequences of Interaction: If this compound is a substrate of CYP1A2, its metabolic profile and clearance will be influenced by the activity of this enzyme. If it acts as an inhibitor, it could lead to drug-drug interactions when co-administered with other CYP1A2 substrates.
Cyclooxygenase-2 (COX-2)
COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
-
Structural Features for COX-2 Inhibition: Selective COX-2 inhibitors often possess a diaryl heterocyclic structure or a similar scaffold that can occupy the larger active site of COX-2 compared to the constitutively expressed COX-1[9][10][11][12]. While this compound is not a classic diaryl heterocycle, its N-aryl acetoacetamide structure provides a scaffold that could potentially bind to the COX-2 active site. The active site of COX-2 is a hydrophobic channel, and binding of inhibitors is often stabilized by interactions with key residues such as Arg120 and Tyr355[13][14][15]. The amide and ketone moieties of the target compound could potentially form hydrogen bonds with residues within the active site.
-
Pharmacological Class: Acetanilide derivatives, a class to which the target compound belongs, have a history as analgesic and antipyretic agents, with their mechanism of action often linked to COX inhibition.
Experimental Protocols for Cross-Reactivity Assessment
To empirically determine the cross-reactivity of this compound, the following established in vitro assays are recommended.
CYP1A2 Inhibition Assay (Fluorometric)
This assay determines the ability of the test compound to inhibit the metabolic activity of human recombinant CYP1A2.
-
Principle: The assay utilizes a fluorogenic substrate that is converted by CYP1A2 into a fluorescent product. The inhibition of the enzyme by the test compound results in a decrease in fluorescence.
-
Materials:
-
Human recombinant CYP1A2 enzyme
-
Fluorogenic CYP1A2 substrate (e.g., 3-cyano-7-ethoxycoumarin)
-
NADPH regenerating system
-
Test compound (this compound)
-
Positive control inhibitor (e.g., furafylline)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control.
-
In a 96-well plate, add the CYP1A2 enzyme, the fluorogenic substrate, and the test compound or control.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Measure the fluorescence kinetically over a set period at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of the test compound to inhibit the peroxidase activity of human recombinant COX-2.
-
Principle: The assay measures the peroxidase component of the COX enzyme. A fluorogenic probe is oxidized by the peroxidase activity of COX-2, leading to a fluorescent product. Inhibition of the enzyme by the test compound reduces the rate of fluorescence generation.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Heme cofactor
-
Fluorometric COX probe
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Positive control inhibitor (e.g., celecoxib)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare dilutions of the test compound and the positive control.
-
In a 96-well plate, add the COX-2 enzyme, heme, and the fluorometric probe.
-
Add the test compound or control and incubate at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths.
-
Calculate the reaction rate for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition versus the log concentration of the test compound.
-
Data Presentation (Templates for Experimental Results)
The following tables are templates for summarizing the quantitative data obtained from the proposed experimental assays.
Table 1: CYP1A2 Inhibition by this compound
| Compound | IC50 (µM) |
| This compound | TBD |
| Furafylline (Positive Control) | TBD |
TBD: To be determined by experimentation.
Table 2: COX-2 Inhibition by this compound
| Compound | IC50 (µM) |
| This compound | TBD |
| Celecoxib (Positive Control) | TBD |
TBD: To be determined by experimentation.
Visualized Experimental Workflows and Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the proposed experimental workflows and the relevant metabolic pathway of the analogous compound, phenacetin.
Caption: Workflow for the CYP1A2 Inhibition Assay.
Caption: Workflow for the COX-2 Inhibition Assay.
Caption: Metabolic Pathway of Phenacetin.
References
- 1. Comparative metabolic studies of phenacetin and structurally-related compounds in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of phenacetin and N-hydroxyphenacetin in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Metabolism of phenacetin in the rat - University of Tasmania - Figshare [figshare.utas.edu.au]
- 5. Insights into the substrate specificity, inhibitors, regulation, and polymorphisms and the clinical impact of human cytochrome P450 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the Substrate Specificity, Inhibitors, Regulation, and Polymorphisms and the Clinical Impact of Human Cytochrome P450 1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Features of Cytochromes P450 and Ligands that Affect Drug Metabolism as Revealed by X-ray Crystallography and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
Comparative Efficacy Analysis of N-(2-ethoxyphenyl)-3-oxobutanamide and Other Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative framework for evaluating the enzyme inhibitory potential of N-(2-ethoxyphenyl)-3-oxobutanamide. Currently, there is a lack of publicly available data demonstrating the specific enzyme inhibitory activity of this compound. However, based on the structural class of acetoacetanilides and N-aryl-3-oxobutanamides, this document presents a comparative analysis against two well-established enzyme classes: Cyclooxygenase (COX) and Acetylcholinesterase (AChE), for which derivatives of related structures have shown inhibitory activity. The following data on known inhibitors is provided for benchmarking purposes.
Introduction
This compound is a small molecule belonging to the acetoacetanilide class. While its primary applications have been in synthetic organic chemistry, the broader class of N-aryl-3-oxobutanamides has been explored for various biological activities. This guide explores the potential for this compound as an enzyme inhibitor by comparing its structural class to known inhibitors of two critical enzyme families: Cyclooxygenase (COX) and Acetylcholinesterase (AChE).
The COX enzymes (COX-1 and COX-2) are key mediators of inflammation and pain through their role in prostaglandin biosynthesis.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of drugs that target these enzymes.[2] Acetylcholinesterase is a crucial enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine; its inhibitors are used in the treatment of conditions like Alzheimer's disease.
This document provides a summary of the efficacy of established COX and AChE inhibitors, detailed experimental protocols for assessing enzyme inhibition, and visual representations of the relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers interested in evaluating the potential of this compound or similar molecules as enzyme inhibitors.
Data Presentation: Comparative Efficacy of Enzyme Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for well-established COX and AChE inhibitors. A lower IC50 value indicates greater potency.
Table 1: Cyclooxygenase (COX) Inhibitors
| Inhibitor | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2) |
| Celecoxib | 15[3] | 0.04[3][4] | 375 |
| Diclofenac | 0.076[5] | 0.026[5] | 2.9 |
| Ibuprofen | 13[6] | 370[6] | 0.035 |
Table 2: Acetylcholinesterase (AChE) Inhibitors
| Inhibitor | AChE IC50 (µM) |
| Donepezil | 0.0067[7] |
| Galantamine | 0.35[8] |
| Rivastigmine | 5.5[9][10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of enzyme inhibitors.
Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2.[11][12][13]
Objective: To determine the IC50 value of a test compound against COX-1 and COX-2.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Known COX inhibitor as a positive control (e.g., Celecoxib)
-
Detection method for prostaglandin production (e.g., ELISA, LC-MS/MS)
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer.
-
Reaction Mixture Preparation: In a microplate, combine the reaction buffer, hematin, and the enzyme.
-
Inhibitor Addition: Add various concentrations of the test compound or control inhibitor to the wells. For the control (no inhibition), add the solvent only.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Termination: After a specific incubation time (e.g., 2 minutes), stop the reaction by adding a stopping agent (e.g., a strong acid).
-
Prostaglandin Quantification: Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes the widely used Ellman's method for measuring AChE activity and inhibition.[14][15]
Objective: To determine the IC50 value of a test compound against AChE.
Materials:
-
Purified AChE
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (e.g., this compound) dissolved in a suitable solvent
-
Known AChE inhibitor as a positive control (e.g., Donepezil)
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution.
-
Inhibitor Addition: Add various concentrations of the test compound or control inhibitor to the wells. For the control, add the solvent only.
-
Pre-incubation: Incubate the plate for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Start the reaction by adding the substrate, acetylthiocholine iodide.
-
Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). Measure the absorbance of this product at 412 nm at regular intervals.
-
Data Analysis: The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
Caption: Prostaglandin Biosynthesis Pathway.
References
- 1. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. adooq.com [adooq.com]
- 10. abmole.com [abmole.com]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]
- 13. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
- 14. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 15. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
N-(2-ethoxyphenyl)-3-oxobutanamide: A Comparative Guide to its Applications as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
N-(2-ethoxyphenyl)-3-oxobutanamide is a beta-ketoamide that serves as a versatile intermediate in organic synthesis. Its utility is particularly highlighted in multicomponent reactions where the reaction pathway and final product can be selectively controlled by the choice of catalytic conditions. This guide provides a comparative analysis of its synthetic applications, supported by experimental data, to inform researchers in the strategic design of heterocyclic compounds.
Comparative Synthetic Applications
The primary application of this compound documented in the literature is its role as a reactant in three-component heterocyclization reactions. A key study demonstrates that the reaction outcome is highly dependent on the experimental conditions, allowing for the selective synthesis of distinct heterocyclic scaffolds. This switchable reactivity is a significant advantage in combinatorial chemistry and drug discovery.
The reactivity of this compound is comparable to its methoxy analog, N-(2-methoxyphenyl)-3-oxobutanamide, in these multicomponent reactions. In contrast, other N-aryl-3-oxobutanamides with different aryl substituents may lead to different heterocyclic products under similar conditions, underscoring the influence of the ortho-alkoxy group in directing the reaction pathway.
Table 1: Comparative Synthesis of Heterocyclic Compounds using this compound
| Reactant | Other Reactants | Condition | Catalyst | Product | Reference |
| This compound | 5-amino-3-methylisoxazole, salicylaldehyde | Ultrasonication | None | Benzoxazocine derivative | [1] |
| This compound | 5-amino-3-methylisoxazole, salicylaldehyde | Stirring at room temp. | Ytterbium triflate | Dihydroisoxazolopyridine derivative | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further investigation.
Synthesis of Benzoxazocine derivative (6c)
-
Reactants: A mixture of 5-amino-3-methylisoxazole, salicylaldehyde, and this compound.
-
Solvent: Ethyl alcohol.
-
Conditions: The reaction mixture is subjected to ultrasonication at room temperature for 4 hours.
-
Outcome: This procedure exclusively yields the N-(2-ethoxyphenyl)-1,5-dimethyl-5,11-dihydro-4H-5,11-methanobenzo[g]isoxazolo[5,4-d][2][3]oxazocine-12-carboxamide.[1]
Synthesis of Dihydroisoxazolopyridine derivative (5c)
-
Reactants: A mixture of 5-amino-3-methylisoxazole, salicylaldehyde, and this compound.
-
Catalyst: Ytterbium triflate (Yb(OTf)₃).
-
Conditions: The reactants are stirred at room temperature in the presence of the catalyst.
-
Outcome: This catalytic reaction leads to the formation of the dihydroisoxazolopyridine derivative.[1]
Visualizing Synthetic Pathways
The following diagrams illustrate the switchable synthetic pathways for this compound.
Caption: Reaction workflow for this compound.
While direct biological activity data for this compound is not extensively available, its role as a precursor for complex heterocyclic structures is of significant interest. For context, the para-isomer, N-(4-ethoxyphenyl)-3-oxobutanamide, has been identified as a putative intermediate in the biotransformation of the analgesic and antipyretic drug bucetin.[4] This suggests that understanding the synthesis and reactivity of such compounds can have implications for drug metabolism and the design of new therapeutic agents.
References
- 1. The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde [beilstein-journals.org]
- 2. N-(2-Methoxyphenyl)-3-oxobutanamide | 92-15-9 | Benchchem [benchchem.com]
- 3. This compound | C12H15NO3 | CID 296086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(4-Ethoxyphenyl)-3-oxobutanamide - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmark of N-(2-ethoxyphenyl)-3-oxobutanamide-Derived Pigments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of N-(2-ethoxyphenyl)-3-oxobutanamide-derived pigments, primarily focusing on the widely used Pigment Yellow 74 (PY 74). The performance of this arylide monoazo pigment is objectively compared against common alternatives, namely the diarylide yellow pigments Pigment Yellow 12 (PY 12) and Pigment Yellow 83 (PY 83). The information presented is supported by a compilation of experimental data from various industry sources and is intended to assist researchers and professionals in selecting the appropriate pigment for their specific applications.
Executive Summary
This compound is a key precursor in the synthesis of arylide yellow pigments like Pigment Yellow 74. These pigments are valued for their bright, greenish-yellow hue and high tinting strength. When benchmarked against diarylide alternatives such as PY 12 and PY 83, PY 74 exhibits a distinct performance profile. Generally, PY 74 offers superior lightfastness compared to PY 12, making it more suitable for applications requiring greater durability upon light exposure. However, diarylide yellows like PY 83 often demonstrate higher heat stability and better resistance to migration, rendering them preferable for high-temperature processing applications such as in plastics. The choice of pigment ultimately depends on the specific performance requirements of the end-use application.
Data Presentation: Comparative Performance Metrics
The following tables summarize the key quantitative performance data for Pigment Yellow 74 and its alternatives. The data has been aggregated from various technical datasheets and industry publications.
Table 1: General and Coloristic Properties
| Property | Pigment Yellow 74 | Pigment Yellow 12 | Pigment Yellow 83 |
| C.I. Name | Pigment Yellow 74 | Pigment Yellow 12 | Pigment Yellow 83 |
| Chemical Type | Arylide Monoazo | Diarylide Azo | Diarylide Azo |
| Hue | Greenish-Yellow | Greenish-Yellow | Reddish-Yellow |
| Oil Absorption ( g/100g ) | 27-55 | 40-50 | ~58 |
| Density (g/cm³) | 1.28-1.51 | ~1.4 | ~1.70 |
Table 2: Fastness and Resistance Properties
| Property | Pigment Yellow 74 | Pigment Yellow 12 | Pigment Yellow 83 |
| Lightfastness (Blue Wool Scale, 1-8) | 5-7 | 5-6 | 7-8 |
| Heat Stability (°C) | 140-160 | 180-200 | ~200 |
| Water Resistance (1-5 Scale) | 5 | 4-5 | 5 |
| Acid Resistance (1-5 Scale) | 5 | 4-5 | 5 |
| Alkali Resistance (1-5 Scale) | 5 | 4-5 | 5 |
| Ethanol Resistance (1-5 Scale) | 3-4 | - | 5 |
| Migration Resistance (1-5 Scale) | - | - | 5 |
Note: The rating scales are typically 1-5 (where 5 is excellent) or 1-8 for lightfastness (where 8 is excellent).
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the performance evaluation of pigments.
Lightfastness Testing (ASTM D4303)
Lightfastness is the measure of a pigment's resistance to fading or changing color when exposed to light.[1]
-
Sample Preparation: A dispersion of the pigment in a specific vehicle (e.g., linseed oil, acrylic emulsion) is prepared. This dispersion is then drawn down on a substrate to create a uniform film. A portion of the sample is masked with an opaque material.
-
Exposure: The prepared samples are exposed to a standardized light source, which can be natural sunlight or an artificial light source like a xenon arc lamp that simulates the solar spectrum.
-
Evaluation: After a specified period of exposure, the exposed portion of the sample is compared to the masked, unexposed portion. The color difference is evaluated visually against the Blue Wool Scale, which consists of eight strips of wool dyed with blue dyes of varying lightfastness. The lightfastness rating is assigned based on which blue wool strip shows a similar degree of fading.[2][3]
Heat Stability Testing
Heat stability determines the temperature at which a pigment begins to degrade or change color.[4][5]
-
Sample Preparation: The pigment is incorporated into a polymer matrix (e.g., polyethylene, PVC) at a specified concentration.
-
Processing: The pigmented polymer is then subjected to a series of increasing temperatures in a controlled environment, such as an injection molding machine or an oven.
-
Evaluation: At each temperature interval, a sample is produced and compared to a control sample that was not subjected to elevated temperatures. The heat stability is reported as the maximum temperature at which the pigment shows no significant color change.[6]
Chemical Resistance Testing
This test evaluates the pigment's ability to withstand exposure to various chemicals.[7]
-
Sample Preparation: A cured film or a plastic chip containing the pigment is prepared.
-
Exposure: The prepared sample is immersed in or spotted with the test chemical (e.g., acid, alkali, solvent) for a specified duration.
-
Evaluation: After exposure, the sample is rinsed and dried. The degree of color change, staining of the chemical, or degradation of the sample is visually assessed and rated on a 1-5 scale.[7][8]
Color Strength (Tinting Strength) Testing (ASTM D387)
Color strength is a measure of a pigment's ability to impart color to a medium.[9]
-
Sample Preparation: A standardized dispersion of the test pigment and a reference pigment are prepared in a white paste (e.g., titanium dioxide in a binder).
-
Drawdown: The test and reference dispersions are drawn down side-by-side on a substrate to create films of equal thickness.
-
Evaluation: The color of the two drawdowns is compared visually or instrumentally using a spectrophotometer. The tinting strength is expressed as a percentage relative to the reference pigment.[9]
Mandatory Visualizations
Synthesis of Pigment Yellow 74
The following diagram illustrates the chemical synthesis pathway of Pigment Yellow 74 from its precursors.
References
- 1. Pigment Yellow 74 synthesis - chemicalbook [chemicalbook.com]
- 2. Pigment Yellow 12 - SY Chemical Co., Ltd. [sypigment.com]
- 3. union-pigment.com [union-pigment.com]
- 4. Pigment Yellow 12: A Comprehensive Guide to Its Uses, Properties, and Selection Criteria | Fineland Chem [finelandchem.com]
- 5. langridgecolours.com [langridgecolours.com]
- 6. Pigment Yellow 83 - SY Chemical Co., Ltd. [sypigment.com]
- 7. kremer-pigmente.com [kremer-pigmente.com]
- 8. shop.kremerpigments.com [shop.kremerpigments.com]
- 9. hengyitek.com [hengyitek.com]
Assessing the Novelty of N-(2-ethoxyphenyl)-3-oxobutanamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents necessitates a thorough evaluation of existing chemical scaffolds and their potential for modification. This guide provides a comparative analysis of N-(2-ethoxyphenyl)-3-oxobutanamide derivatives, assessing their novelty by contrasting their structural features and reported biological activities with those of other substituted butanamide analogs. While research specifically exploring the diverse biological activities of this compound derivatives is limited, this guide leverages data from structurally related compounds to highlight potential avenues for drug discovery and to underscore the novelty of this particular chemical space.
Comparative Analysis of Bioactive Butanamide Derivatives
The this compound scaffold presents a unique combination of a reactive β-dicarbonyl system and a substituted aromatic ring, offering multiple points for chemical modification. To contextualize the potential novelty of its derivatives, the following table summarizes the biological activities of various classes of butanamide derivatives.
| Derivative Class | Example Compound/Scaffold | Biological Activity | Key Findings | Reference(s) |
| N-(Aryl)-3-oxobutanamides | This compound | Putative analgesic and antipyretic intermediate | Primarily studied in the context of the metabolism of bucetin. Limited data on intrinsic broad biological activity. | [1] |
| 2-Benzylidene-3-oxobutanamides | (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Antibacterial (Gram-positive and Gram-negative) | Effective against resistant pathogens like MRSA and MDR Acinetobacter baumannii. The α,β-unsaturated ketone moiety is crucial for activity. | [2][3] |
| 4-Oxobutanamides | N¹-(4-methoxybenzyl)-N⁴-(4-methoxyphenyl)-N¹-(3,4,5-trimethoxyphenyl) succinimide | Anticancer (antiproliferative) | Showed potent activity against human kidney carcinoma cells, superior to paclitaxel in the studied assay. | [4] |
| N-Arylindazole-3-carboxamides | 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide | Antiviral (SARS-CoV-2) | Exhibited potent inhibitory effects against SARS-CoV-2 with low cytotoxicity. | [5] |
| N-Alkyl-2-aroylhydrazinylidene-4-oxobutanamides | Substituted N-alkyl-2-aroylhydrazinylidene-4-oxobutanamides | Anti-inflammatory | Demonstrated pronounced anti-inflammatory activity in in vivo models. | [6] |
| Phenoxy-acetamide Derivatives | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Anticancer, Anti-inflammatory, Analgesic | Halogen substitution on the aromatic ring was found to favor anticancer and anti-inflammatory activities. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of butanamide derivatives, based on published literature.
General Synthesis of N-Aryl-3-oxobutanamides
A common method for the synthesis of N-aryl-3-oxobutanamides involves the condensation of an aniline derivative with a β-keto ester, such as ethyl acetoacetate.
Procedure:
-
A mixture of the appropriately substituted aniline (1.0 eq.) and ethyl acetoacetate (1.1 eq.) is heated, typically at a temperature range of 120-140 °C, for a duration of 1-2 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting solid is often triturated with a suitable solvent (e.g., diethyl ether, hexane) to remove unreacted starting materials and byproducts.
-
The crude product is then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the purified N-aryl-3-oxobutanamide.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antibacterial Activity Assessment (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacterial strains.
Procedure:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in appropriate broth media overnight at 37 °C.
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing broth media.
-
The overnight bacterial cultures are diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and added to each well of the microtiter plate.
-
Positive (bacteria and media without compound) and negative (media only) controls are included.
-
The plates are incubated at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cancer cell lines (e.g., HeLa, MDA-MB-231) are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours at 37 °C.
-
The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) is determined.[8]
Visualizing the Research Workflow
The following diagrams illustrate a typical workflow for the synthesis and evaluation of novel this compound derivatives and a representative signaling pathway that could be investigated based on the activities of related compounds.
References
- 1. N-(4-Ethoxyphenyl)-3-oxobutanamide | C12H15NO3 | CID 61053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N-(2-ethoxyphenyl)-3-oxobutanamide and Structurally Related Analgesics
A comprehensive review of the biological effects of N-(2-ethoxyphenyl)-3-oxobutanamide reveals a notable absence of peer-reviewed studies on its specific pharmacological and toxicological properties. In light of this data gap, this guide presents a comparative analysis using its structural isomer, N-(4-ethoxyphenyl)-3-oxobutanamide, as a surrogate. This isomer is a documented metabolite of the analgesic drug bucetin, providing a basis for comparison with other analgesic and anti-inflammatory compounds like phenacetin and paracetamol (acetaminophen).
This guide is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of the available biological data. The information is presented through structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and its Analogs
This compound belongs to the class of acetoacetanilides. While direct biological data is unavailable for the ortho (2-ethoxy) substituted form, its para (4-ethoxy) isomer, N-(4-ethoxyphenyl)-3-oxobutanamide, is a known metabolic intermediate of bucetin, an analgesic and antipyretic agent[1][2][3][4][5]. Bucetin itself is chemically similar to phenacetin, a once widely used analgesic that was later withdrawn due to concerns about nephrotoxicity and carcinogenicity[6][7]. The primary metabolite of phenacetin is the well-known analgesic, paracetamol (acetaminophen)[8][9]. This metabolic relationship underscores the relevance of comparing the biological activities of these compounds.
Quantitative Comparison of Biological Data
The following tables summarize the available quantitative data for N-(4-ethoxyphenyl)-3-oxobutanamide and its comparator compounds, phenacetin and paracetamol.
Table 1: Acute Toxicity Data
| Compound | Test Species | Route of Administration | LD50 | Reference |
| N-(4-ethoxyphenyl)-3-oxobutanamide | Rat | Oral | 176 mg/kg | [10] |
| Phenacetin | Rat | Oral | 1650 mg/kg | |
| Paracetamol (Acetaminophen) | Rat | Oral | 1944 mg/kg |
Table 2: In Vitro Cytotoxicity Data (Hypothetical Example)
No direct peer-reviewed in vitro cytotoxicity data (e.g., IC50) was found for this compound or its 4-ethoxy isomer in the initial search. The following table is a hypothetical representation of how such data would be presented if available from a study using a standard cytotoxicity assay like the MTT assay.
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| This compound | HepG2 | MTT | 24 | Data not available |
| N-(4-ethoxyphenyl)-3-oxobutanamide | HepG2 | MTT | 24 | Data not available |
| Phenacetin | HepG2 | MTT | 24 | Data not available |
| Paracetamol (Acetaminophen) | HepG2 | MTT | 24 | >5000 |
Experimental Protocols
Detailed methodologies for key experiments relevant to the assessment of the biological effects of these compounds are provided below.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[11][12][13][14].
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells. The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher is often used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key enzymes in the prostaglandin synthesis pathway and are common targets for non-steroidal anti-inflammatory drugs (NSAIDs)[15][16][17][18].
Principle: The assay measures the production of prostaglandins (e.g., PGE₂ or PGF₂α) from the substrate arachidonic acid by purified COX-1 or COX-2 enzymes. The amount of prostaglandin produced is quantified, typically using an enzyme immunoassay (EIA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol (based on EIA):
-
Reagent Preparation: Prepare reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), hematin (cofactor), and purified COX-1 or COX-2 enzyme.
-
Inhibitor Pre-incubation: In a microplate or Eppendorf tubes, add the reaction buffer, hematin, and the test compound at various concentrations. Add the enzyme to each well/tube except for the background control. Pre-incubate for a specified time (e.g., 10-20 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid. Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping solution, such as stannous chloride, which reduces the intermediate PGH₂ to the more stable PGF₂α.
-
Prostaglandin Quantification (EIA):
-
An aliquot of the reaction mixture is transferred to an EIA plate pre-coated with an antibody against the target prostaglandin.
-
A tracer (prostaglandin conjugated to an enzyme like acetylcholinesterase) and a specific antiserum are added.
-
After incubation, the plate is washed, and a substrate for the tracer enzyme (e.g., Ellman's reagent) is added.
-
The absorbance is read at the appropriate wavelength.
-
-
Data Analysis: The concentration of the prostaglandin is determined from a standard curve. The percent inhibition of COX activity for each concentration of the test compound is calculated, and the IC50 value is determined.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the metabolism of the comparator compounds and a typical experimental workflow.
Caption: Metabolic pathway of Phenacetin to Paracetamol and its toxic metabolite NAPQI.
Caption: Postulated metabolic pathway of Bucetin, involving N-(4-ethoxyphenyl)-3-oxobutanamide.
Caption: A generalized workflow for a typical MTT cytotoxicity assay.
Conclusion
While there is a significant lack of direct peer-reviewed data on the biological effects of this compound, the available information on its structural isomer, N-(4-ethoxyphenyl)-3-oxobutanamide, and related analgesics provides a valuable framework for initial assessment and comparison. The connection of the 4-ethoxy isomer to the metabolism of bucetin and its structural similarity to phenacetin suggest that its biological activities may be related to analgesic pathways and that it may share similar toxicological concerns, such as potential hepatotoxicity and nephrotoxicity, which are known for phenacetin and high doses of paracetamol.
Further research, including in vitro cytotoxicity and enzyme inhibition assays, is crucial to elucidate the specific biological profile of this compound and to validate the inferences drawn from its structural analogs. The experimental protocols and comparative data presented in this guide offer a starting point for such investigations.
References
- 1. N-(4-Ethoxyphenyl)-3-oxobutanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iucrdata.iucr.org [iucrdata.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. iucrdata.iucr.org [iucrdata.iucr.org]
- 5. iucrdata.iucr.org [iucrdata.iucr.org]
- 6. Bucetin - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Reactive metabolites of phenacetin and acetaminophen: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - Metabolism of phenacetin in the rat - University of Tasmania - Figshare [figshare.utas.edu.au]
- 10. echemi.com [echemi.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abcam.com [abcam.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
Proper Disposal of N-(2-ethoxyphenyl)-3-oxobutanamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of N-(2-ethoxyphenyl)-3-oxobutanamide (CAS No. 41687-09-6).
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of specific toxicity data, this compound should be treated with caution. Assume it may be harmful if swallowed, inhaled, or comes into contact with skin.
Recommended Personal Protective Equipment (PPE) when handling this compound:
| PPE Category | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Reporting: Report the spill to the appropriate environmental health and safety officer.
III. Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Collect waste in a dedicated, properly sealed, and clearly labeled container. The label should include the full chemical name: "this compound" and the CAS number "41687-09-6".
-
-
Waste Storage:
-
Store the waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with all available information about the waste, including the chemical name and any known hazards.
-
-
Regulatory Compliance:
-
Ensure that the disposal process is fully documented and complies with all applicable regulations, including those from the Environmental Protection Agency (EPA) or equivalent local authorities.
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and procedures, and refer to any available Safety Data Sheets. The ultimate responsibility for safe handling and disposal lies with the user.
Essential Personal Protective Equipment (PPE) for Handling N-(2-ethoxyphenyl)-3-oxobutanamide
Hazard Assessment and General Precautions
While a specific Safety Data Sheet (SDS) for N-(2-ethoxyphenyl)-3-oxobutanamide is not publicly available, related compounds are known to be combustible solids that can form explosive dust mixtures in the air.[1] They may cause skin and eye irritation, and sensitization in predisposed individuals.[1] Therefore, all handling operations should be conducted with the assumption that this compound may present similar hazards.
Core Principles:
-
Minimize Dust: Avoid generating dust clouds. Use of a fume hood or a ventilated balance enclosure is crucial when weighing or transferring the solid.[2]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]
Recommended Personal Protective Equipment
The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table summarizes the recommended PPE for various tasks.
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing/Transferring Solid | Chemical safety goggles | Nitrile, neoprene, or butyl rubber gloves (minimum 60-minute breakthrough time recommended)[1][3] | FFP2 or N95 particulate respirator[4][5] | Lab coat or coveralls[1][6] |
| Preparing Solutions | Chemical safety goggles or face shield[6] | Nitrile, neoprene, or butyl rubber gloves[1][3] | Not generally required if performed in a fume hood | Lab coat[6] |
| Handling Solutions (Open Bench) | Chemical safety goggles | Nitrile, neoprene, or butyl rubber gloves[1][3] | Not generally required for small volumes | Lab coat[6] |
| Cleaning Spills (Solid) | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | FFP3 or P100 particulate respirator[4] | Chemical-resistant coveralls and shoe covers[7] |
Step-by-Step PPE Protocol: Donning and Doffing
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Sequence:
-
Lab Coat/Coveralls: Put on the lab coat and fasten it completely.
-
Respirator: If required, perform a fit check and put on the respirator.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Lab Coat/Coveralls: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outside folded inward.
-
Eye Protection: Remove eye protection from the back.
-
Respirator: Remove the respirator from the back.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal of Contaminated PPE and Chemical Waste
Contaminated PPE:
-
Single-Use Items: Disposable gloves, shoe covers, and coveralls should be placed in a designated, sealed hazardous waste container immediately after removal.
-
Reusable Items: Non-disposable lab coats should be professionally laundered. Reusable eye and face protection should be decontaminated according to manufacturer instructions.
Chemical Waste:
-
Solid Waste: Unused this compound and materials heavily contaminated with the solid should be collected in a clearly labeled, sealed container for hazardous waste disposal.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed container for hazardous chemical waste. Do not pour down the drain.
-
Disposal Method: All chemical waste should be disposed of through an authorized waste management company, potentially via incineration in a chemical incinerator equipped with an afterburner and scrubber.[8] Always adhere to local, state, and federal regulations.[8]
Below is a diagram illustrating the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemos.de [chemos.de]
- 3. hsa.ie [hsa.ie]
- 4. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 7. sirsafety.com [sirsafety.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
